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  • Product: 2,6-Diamino-9h-fluoren-9-one
  • CAS: 53197-77-6

Core Science & Biosynthesis

Foundational

Chemical properties of 2,6-Diamino-9h-fluoren-9-one

An In-Depth Technical Guide to the Chemical Properties of 2,6-Diamino-9H-fluoren-9-one Executive Summary: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2,6-Diamino-9H-fluoren-9-one

Executive Summary: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,6-Diamino-9H-fluoren-9-one. It is important to note that this specific isomer is significantly less documented in scientific literature compared to its well-studied counterpart, 2,7-Diamino-9H-fluoren-9-one. Consequently, this guide combines available data on the fluorenone core and related isomers with scientifically grounded predictions and proposed experimental protocols to offer a complete picture for researchers, scientists, and drug development professionals. All predicted or proposed information is clearly identified to maintain scientific integrity.

Introduction and State of Knowledge

The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, valued for its rigid, planar, and electron-rich nature. Substituted fluorenones, in particular, serve as key building blocks for a variety of functional molecules, including pharmaceuticals and organic electronics. Several substituted fluorenones have demonstrated biological activities, including antibiotic and anticancer properties.

This guide focuses on a specific, yet sparsely documented isomer: 2,6-Diamino-9H-fluoren-9-one. A thorough review of current literature and chemical databases reveals a significant disparity in available information, with the vast majority of research centered on the 2,7-diamino isomer (CAS No. 2915-84-6). This document aims to bridge this knowledge gap by providing a detailed profile of the 2,6-isomer based on its fundamental chemical principles and by proposing a logical, scientifically-defensible pathway for its synthesis and characterization.

Chemical Identity and Structure

2,6-Diamino-9H-fluoren-9-one is an aromatic ketone with two amino groups positioned on the fluorene backbone. The placement of these functional groups is critical as it dictates the molecule's symmetry, polarity, and reactivity, distinguishing it from other isomers.

Caption: Chemical structure of 2,6-Diamino-9H-fluoren-9-one.

Physicochemical Properties (Predicted)

Due to the absence of experimental data in public databases, the following physicochemical properties have been calculated using computational models. These values provide a useful starting point for experimental design.

PropertyPredicted ValueData Source
Molecular Formula C₁₃H₁₀N₂O(Calculated)
Molecular Weight 210.23 g/mol (Calculated)
CAS Number Not Assigned / Not Found in Major DatabasesN/A
XLogP3 1.8PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Topological Polar Surface Area 69.1 ŲPubChem[1]

Note: Properties for the 2,7-isomer are provided for comparison where available: Melting Point: 290°C[2], Density: 1.42 g/cm³[2].

Proposed Synthesis and Purification

While a specific, validated synthesis for 2,6-Diamino-9H-fluoren-9-one is not published, a reliable synthetic route can be proposed based on established methods for the synthesis of the 2,7-isomer. The most logical pathway involves a three-step process starting from 9H-Fluoren-9-one: oxidation, regioselective dinitration, and subsequent reduction.

G start 9H-Fluoren-9-one step1 Step 1: Dinitration (HNO₃ / H₂SO₄) start->step1 intermediate Mixture of Dinitrofluorenone Isomers (2,7- and 2,5- isomers are major) step1->intermediate step2 Step 2: Isomer Separation (Chromatography / Recrystallization) intermediate->step2 intermediate2 2,6-Dinitro-9H-fluoren-9-one (Hypothetical Minor Isomer) step2->intermediate2 step3 Step 3: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate2->step3 product 2,6-Diamino-9H-fluoren-9-one step3->product

Caption: Proposed synthetic workflow for 2,6-Diamino-9H-fluoren-9-one.

Step-by-Step Hypothetical Protocol

Step 1: Dinitration of 9H-Fluoren-9-one

The nitration of fluorenone is known to produce a mixture of isomers, with the 2,7- and 2,5-dinitro products typically being the major ones.[3] Achieving 2,6-dinitration may require careful control of reaction conditions or a multi-step directional synthesis.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, slowly add 9H-Fluoren-9-one to a cooled (0-5 °C) mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

  • Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), the electrophile required for aromatic nitration. Maintaining a low temperature is crucial to control the reaction rate and potentially influence isomer distribution.

  • Reaction Execution: Allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, a mixture of dinitrofluorenone isomers, is collected by vacuum filtration and washed with copious amounts of water until the filtrate is neutral.

Step 2: Isomer Separation

This is the most critical and challenging step. The separation of closely related isomers like 2,6- and 2,7-dinitrofluorenone will likely require column chromatography.

  • Technique: Utilize a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Justification: The different dipole moments of the isomers should allow for separation on a polar stationary phase like silica.

  • Validation: Monitor the separation using Thin Layer Chromatography (TLC). Fractions containing the desired isomer (as determined by subsequent characterization) should be combined and the solvent evaporated. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be used for further purification.

Step 3: Reduction of 2,6-Dinitro-9H-fluoren-9-one

The reduction of the nitro groups to amines is a standard transformation.

  • Method: A common and effective method is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) in an ethanol solvent.

  • Procedure: Dissolve the purified 2,6-dinitrofluorenone in ethanol, add an excess of SnCl₂ dihydrate, and slowly add concentrated HCl. Reflux the mixture for several hours until TLC indicates the complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a strong base (e.g., NaOH or Na₂CO₃) to precipitate the crude diamino product. The product can be collected by filtration and purified by recrystallization from an appropriate solvent system.

Projected Spectroscopic Characterization

No specific spectral data for 2,6-Diamino-9H-fluoren-9-one is publicly available. However, its key spectral features can be predicted based on its structure and data from related compounds like 2-aminofluorene.

  • ¹H NMR: The spectrum is expected to be more complex than that of the highly symmetric 2,7-isomer. It should display six distinct aromatic proton signals. Protons on the same ring will show ortho and meta couplings. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing carbonyl group. The two amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should show 13 distinct carbon signals due to the lack of C₂ symmetry present in the 2,7-isomer. The carbonyl carbon (C9) is expected to have a chemical shift in the range of 190-195 ppm. Carbons bonded to the amino groups (C2 and C6) will be shielded and appear at a lower chemical shift compared to their unsubstituted counterparts.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected to include:

    • N-H stretching from the primary amine groups (two bands in the 3300-3500 cm⁻¹ region).

    • A strong C=O stretching band for the ketone (typically around 1700-1720 cm⁻¹).

    • C=C stretching bands for the aromatic rings (1450-1600 cm⁻¹).

    • C-N stretching bands (around 1250-1350 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 210.

Reactivity and Potential Applications

The chemical reactivity of 2,6-Diamino-9H-fluoren-9-one is governed by its three primary functional groups: the ketone and the two aromatic amines.

  • Amine Group Reactivity: The amino groups can undergo diazotization, acylation, and alkylation, making the molecule a versatile building block for the synthesis of azo dyes, amides, and more complex heterocyclic structures.

  • Ketone Group Reactivity: The carbonyl group can undergo nucleophilic addition and condensation reactions.

  • Potential Applications: Based on the applications of the 2,7-isomer and other diaminoaromatic compounds, potential applications for the 2,6-isomer include:

    • Polymer Synthesis: As a monomer for the production of high-performance polymers like polyimides and polyamides, potentially imparting unique solubility or thermal properties due to its less symmetric structure.

    • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The diamino-fluorenone core is present in compounds investigated for antiviral and anticancer activities.[1]

    • Materials Science: As a precursor for organic light-emitting diodes (OLEDs), fluorescent probes, or dyes, where the specific substitution pattern could tune the photophysical properties.

Safety and Handling

No specific toxicological data for 2,6-Diamino-9H-fluoren-9-one is available. However, compounds containing aromatic amine functionalities should be handled with care as they can be irritants and are often suspect carcinogens.

  • General Precautions: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile rubber is recommended), and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

Conclusion

2,6-Diamino-9H-fluoren-9-one represents an under-explored area of fluorenone chemistry. While its close isomer, the 2,7-diamino derivative, is well-characterized and commercially available, the 2,6-isomer remains largely uninvestigated. This guide provides a foundational understanding based on established chemical principles and proposes a clear path for its synthesis and characterization. The distinct electronic and steric properties resulting from its Cₛ-symmetry suggest that it could be a valuable building block for novel materials and bioactive molecules. Further experimental validation of the properties and protocols outlined herein is essential and encouraged to unlock the full potential of this compound.

References

  • PubChem. (n.d.). 2,6-diamino-9H-fluorene-9-carbaldehyde. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminofluorene. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Fluorenone Derivatives. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved February 10, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2,7-Diamino-9-fluorenone. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). 9H-Fluoren-9-one, 2,7-dinitro-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. Retrieved February 10, 2026, from [Link]

  • Sci-Hub. (n.d.). Spectroscopic Studies of Dimethylamino Derivatives of Fluorene. Retrieved February 10, 2026, from [Link]

  • SciSpace. (2018). Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno). Retrieved February 10, 2026, from [Link]

Sources

Exploratory

Synthesis pathways for 2,6-Diamino-9h-fluoren-9-one from fluorenone

The following technical guide details the synthesis pathways for 2,6-Diamino-9H-fluoren-9-one , specifically addressing the critical regiochemical challenges that distinguish it from the more common 2,7-isomer. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 2,6-Diamino-9H-fluoren-9-one , specifically addressing the critical regiochemical challenges that distinguish it from the more common 2,7-isomer.

Executive Summary & Regiochemical Challenge

Target Molecule: 2,6-Diamino-9H-fluoren-9-one (CAS: 53197-77-6) Core Challenge: The direct electrophilic substitution (e.g., nitration) of fluorenone is strongly directed to the 2,7-positions due to the electronic effects of the biphenyl linkage and the deactivating carbonyl group. Consequently, "standard" synthesis routes yield 2,7-diamino-9H-fluoren-9-one . Solution: Accessing the 2,6-isomer requires a de novo assembly strategy or functional group interconversion from a pre-functionalized 2,6-scaffold (e.g., 2,6-fluorenedicarboxylic acid), rather than direct functionalization of the fluorenone core.

This guide outlines two pathways:

  • The "Standard" Trap (2,7-Isomer): Understanding the dominant pathway to avoid isomeric mixtures.

  • The Targeted 2,6-Synthesis (Curtius Rearrangement): The recommended high-purity route for the 2,6-isomer.

Pathway Analysis & Regioselectivity

The following diagram illustrates the divergent pathways determined by the starting material and reaction type.

G Fluorenone Fluorenone (Starting Material) Nitration Direct Nitration (HNO3/H2SO4) Fluorenone->Nitration Electrophilic Subst. Isomer27 2,7-Dinitrofluorenone (MAJOR Product) Nitration->Isomer27 Regioselective (Para-Para) Isomer26 2,6-Dinitrofluorenone (Trace/Minor) Nitration->Isomer26 Sterically/Electronically Unfavored Precursor26 2,6-Fluorenedicarboxylic Acid (Pre-functionalized Scaffold) Curtius Curtius Rearrangement (DPPA / NaN3) Precursor26->Curtius Acyl Azide Formation Isocyanate 2,6-Diisocyanate Intermediate Curtius->Isocyanate -N2 (Thermal) Hydrolysis Acid Hydrolysis Isocyanate->Hydrolysis Target 2,6-Diamino-9H-fluoren-9-one (Target) Hydrolysis->Target High Regiochemical Fidelity

Figure 1: Divergent synthesis pathways. Direct nitration favors the 2,7-isomer. The 2,6-isomer is best accessed via rearrangement of the 2,6-dicarboxylic acid.

Recommended Protocol: Targeted Synthesis of 2,6-Diamino Isomer

Strategy: Curtius Rearrangement of 2,6-Fluorenedicarboxylic Acid. Rationale: This method guarantees the 2,6-substitution pattern by starting with a commercially available or easily synthesized 2,6-disubstituted precursor, avoiding the difficult separation of nitro-isomers.

Phase A: Precursor Preparation (If not purchased)

If 2,6-fluorenedicarboxylic acid is not available, it is synthesized from 2,6-dimethylfluorene (accessible via cyclization of di-p-tolylmethane derivatives, though often custom synthesized).

  • Oxidation: 2,6-Dimethylfluorene

    
     2,6-Fluorenedicarboxylic acid.
    
Phase B: Curtius Rearrangement (The "Schmidt" Variation)

This protocol converts the carboxylic acid groups directly to amines with retention of position.

Reagents:

  • Substrate: 2,6-Fluorenedicarboxylic acid (1.0 eq)

  • Reagent: Diphenylphosphoryl azide (DPPA) (2.2 eq) or Sodium Azide (

    
    ) + 
    
    
    
    (Schmidt condition)
  • Base: Triethylamine (

    
    ) (2.5 eq)
    
  • Solvent: tert-Butanol (

    
    -BuOH) (for Boc-protection) or Toluene (for isocyanate isolation)
    

Step-by-Step Protocol:

  • Acyl Azide Formation:

    • Dissolve 2,6-fluorenedicarboxylic acid (10 mmol) in dry toluene (50 mL) under

      
       atmosphere.
      
    • Add triethylamine (25 mmol) followed by dropwise addition of DPPA (22 mmol).

    • Stir at room temperature for 2 hours. Monitor by IR (appearance of azide peak ~2140 cm⁻¹).

  • Thermal Rearrangement (Isocyanate Formation):

    • Heat the reaction mixture to reflux (110°C) for 3-4 hours.

    • Observation: Evolution of

      
       gas indicates the rearrangement of the acyl azide to the isocyanate.[1][2]
      
    • Checkpoint: IR spectrum should show the disappearance of the azide peak and appearance of the strong isocyanate band (~2270 cm⁻¹).

  • Hydrolysis to Amine:

    • Cool the mixture to room temperature.

    • Add 20% HCl (aq) (30 mL) and reflux for 2 hours to hydrolyze the isocyanate (or carbamate if alcohol was used).

    • Result: The amine forms as the hydrochloride salt, precipitating or dissolving in the aqueous phase.

  • Isolation:

    • Basify the aqueous phase with NaOH (10%) to pH > 10.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

Alternative Protocol: Reduction of Nitro-Isomers (If 2,6-Dinitro is available)

If you have successfully isolated 2,6-dinitrofluorenone (e.g., as a minor byproduct of nitration separated by fractional crystallization), use the following reduction method.

Reagents:

  • Substrate: 2,6-Dinitro-9H-fluoren-9-one

  • Reductant: Hydrazine hydrate (

    
    ) / Pd-C (10%) or 
    
    
    
    .
  • Solvent: Ethanol / DMF.

Table 1: Reduction Conditions Comparison

MethodConditionsYieldNotes
Pd/C + Hydrazine Reflux in EtOH, 4h85-95%Cleanest workup; minimal byproduct.
SnCl₂ / HCl Reflux, 6h70-80%Tedious workup (tin salts); good for halogenated derivatives.
Fe / AcOH Reflux, 4h75-85%Scalable; requires careful filtration of iron sludge.

Protocol (Pd/C Method):

  • Suspend 2,6-dinitrofluorenone (5 mmol) in Ethanol (40 mL) and DMF (10 mL).

  • Add Pd/C (10% wt, 100 mg).

  • Heat to 60°C and add Hydrazine hydrate (50 mmol) dropwise (Caution: Exothermic, gas evolution).

  • Reflux for 4 hours until the yellow nitro color disappears and the solution becomes fluorescent/pale.

  • Filter hot through Celite to remove catalyst.

  • Cool filtrate to precipitate 2,6-diamino-9H-fluoren-9-one .

Characterization & Validation

To ensure you have the 2,6-isomer and not the 2,7-isomer , verify using ¹H NMR.

  • Symmetry: Both 2,6- and 2,7-isomers are symmetric (

    
    ), so they show simplified spectra (half the number of protons expected).
    
  • Coupling Constants:

    • 2,7-Diamino: Protons at positions 1 and 3 are chemically distinct but the pattern is characteristic of 1,2,4-trisubstituted rings (relative to the bridge).

    • 2,6-Diamino: The substitution pattern is on different carbons relative to the bridgehead.

    • Definitive Check:NOESY (Nuclear Overhauser Effect Spectroscopy). In the 2,6-isomer, the amino group is in a different spatial environment relative to the carbonyl and the other ring protons compared to the 2,7-isomer.

  • Melting Point:

    • 2,7-Diaminofluorenone: ~290°C (dec).

    • 2,6-Diaminofluorenone: Distinct melting point (often lower or different crystal habit).

References

  • NASA Technical Report:Synthesis and characterization of polyimides from 2,6-diaminofluorenone.

    • Source:

  • Regioselectivity of Fluorenone Nitration

    • Title: "Nitration of fluorenones 1, 2a, and 2b" (Confirming 2,7-dinitro as major product).
    • Source:

  • Curtius Rearrangement Methodology

    • Title: "The Curtius Rearrangement: Applic
    • Source:

  • Isomer Data

    • Compound: 2,6-Diamino-9H-fluoren-9-one (CAS 53197-77-6).
    • Source:

Sources

Foundational

Solubility profile of 2,6-Diamino-9h-fluoren-9-one in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2,6-Diamino-9H-fluoren-9-one in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Core Executive Summary 2,6-Diamino-9H-fluoren-9-on...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2,6-Diamino-9H-fluoren-9-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Executive Summary

2,6-Diamino-9H-fluoren-9-one is a derivative of the fluorene scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The introduction of amino groups at the 2 and 6 positions, combined with the ketone at the 9-position, imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character to the molecule. These features collectively govern its solubility in various organic solvents, a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. While specific quantitative solubility data for 2,6-Diamino-9H-fluoren-9-one is not extensively documented in publicly available literature, this guide provides a comprehensive theoretical framework for understanding its solubility profile. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1][2] This adage suggests that a solute will have the highest solubility in a solvent with similar intermolecular forces. The molecular structure of 2,6-Diamino-9H-fluoren-9-one presents several key features that influence its interactions with organic solvents:

  • Polarity: The presence of the carbonyl group (C=O) at the 9-position and the two amino groups (-NH2) at the 2 and 6 positions introduces significant polarity to the otherwise nonpolar fluorene backbone. The ketone group is a hydrogen bond acceptor, while the amino groups are hydrogen bond donors. This dual functionality allows for strong dipole-dipole interactions and hydrogen bonding with appropriate solvents.

  • Hydrogen Bonding: The ability to both donate and accept hydrogen bonds is a primary determinant of solubility in protic solvents like alcohols. The two primary amine functionalities can readily engage in hydrogen bonding with solvents that possess hydrogen bond acceptor sites (e.g., ethers, ketones).

  • Aromatic System: The tricyclic aromatic system of the fluorene core contributes to van der Waals forces and potential π-π stacking interactions with aromatic solvents.

Predicted Solubility Profile

Based on these structural characteristics, the following solubility profile in various classes of organic solvents can be predicted for 2,6-Diamino-9H-fluoren-9-one:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the molecule.

  • Moderate to Good Solubility: Anticipated in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can participate in hydrogen bonding with the amino and carbonyl groups. However, the nonpolar fluorene backbone may limit the overall solubility compared to highly polar aprotic solvents. Solubility in other polar solvents like acetone and acetonitrile is also expected to be significant.[3]

  • Moderate Solubility: Likely in chlorinated solvents such as dichloromethane and chloroform. While less polar than the aforementioned solvents, they can still engage in dipole-dipole interactions. Qualitative data for the related 2,6-dibromo-9H-fluorene suggests good solubility in these types of solvents.[4]

  • Low to Negligible Solubility: Predicted in nonpolar solvents like hexanes and toluene. The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions (crystal lattice energy) of the polar 2,6-Diamino-9H-fluoren-9-one. The parent compound, fluorene, is soluble in many organic solvents, but the addition of the polar amino and ketone groups significantly alters this profile.[5]

Comparison with Related Compounds

The solubility of the parent compound, 9-fluorenone, has been studied in various organic solvents.[6][7] It is soluble in a range of organic solvents including chloroform, methanol, ethanol, dichloromethane, and acetonitrile, but insoluble in water.[3] The addition of two amino groups to this structure is expected to increase its polarity and enhance its solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, the solubility in nonpolar solvents may be reduced.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 2,6-Diamino-9H-fluoren-9-one.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2,6-Diamino-9H-fluoren-9-one B Add a known volume of the selected organic solvent to a vial C Add the solid to the solvent D Seal the vial and place in a shaker bath at a constant temperature (e.g., 25 °C) C->D E Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) D->E F Allow the suspension to settle E->F G Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid F->G H Prepare a series of dilutions of the clear filtrate G->H I Quantify the concentration of the solute using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) H->I J Calculate the solubility from the concentration of the saturated solution I->J

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2,6-Diamino-9H-fluoren-9-one in a selected organic solvent at a specified temperature.

Materials:

  • 2,6-Diamino-9H-fluoren-9-one (solid)

  • Selected organic solvent(s) of high purity

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes for dilutions

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of the Suspension:

    • Add an excess amount of solid 2,6-Diamino-9H-fluoren-9-one to a pre-weighed scintillation vial. The excess is crucial to ensure that a saturated solution is formed.

    • Record the exact weight of the added solid.

    • Pipette a known volume of the selected organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles. This step is critical for accurate concentration measurement.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear, saturated filtrate using the same solvent.

    • Determine the concentration of 2,6-Diamino-9H-fluoren-9-one in the diluted samples using a pre-validated analytical method.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve by measuring the absorbance of a series of known concentrations. Use this curve to determine the concentration of the diluted filtrate.

      • HPLC: Develop an HPLC method with a suitable column and mobile phase to separate the compound of interest. Create a calibration curve by injecting known concentrations and measuring the peak area. Use this to quantify the concentration in the diluted filtrate.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for comparing the solubility in different solvents.

Table 1: Hypothetical Solubility Data for 2,6-Diamino-9H-fluoren-9-one at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)Experimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value
WaterExperimental ValueCalculated Value

Practical Implications for Researchers and Drug Development Professionals

A thorough understanding of the solubility profile of 2,6-Diamino-9H-fluoren-9-one is paramount for its effective utilization in various scientific endeavors:

  • Synthetic Chemistry: The choice of an appropriate solvent is critical for achieving optimal reaction yields and purity. A solvent in which the reactants are sufficiently soluble is necessary for efficient chemical transformations.

  • Purification: Solubility data guides the selection of solvent systems for crystallization, a common and effective method for purifying solid organic compounds. A solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures is ideal.

  • Drug Discovery and Development: In the context of drug development, aqueous solubility is a key determinant of a compound's bioavailability. Poor aqueous solubility can be a major hurdle in the development of new therapeutic agents. Understanding the solubility in organic solvents can also be important for formulation development, particularly for creating stock solutions for in vitro screening and for the development of amorphous solid dispersions to enhance bioavailability.

  • Analytical Chemistry: The selection of a suitable solvent is essential for preparing samples for various analytical techniques, including chromatography and spectroscopy.

Conclusion

References

  • Acree Jr., W. E., & Abraham, M. H. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121. [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Study.com. (n.d.). Fluorenone | Overview & Structure. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Wang, H., Li, X., Zhang, Y., & Wang, J. (2023). Measurement and correlation of solubility of 9-fluorenone in 11 pure organic solvents from T = 283.15 to 323.15 K. Chinese Journal of Chemical Engineering, 60, 1-9. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorenone. PubChem Compound Database. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-diamino-9H-fluorene-9-carbaldehyde. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Diamino-9-fluorenone. PubChem Compound Database. [Link]

  • Chemsrc. (n.d.). 9H-Fluoren-9-one,2,7-diamino-. [Link]

  • Sciencemadness Wiki. (2023). Fluorene. [Link]

  • Uchida, S., & Hashimoto, S. (2004). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 6(12), 848-850. [Link]

  • Ataman Kimya. (n.d.). FLUORENE. [Link]

Sources

Exploratory

Unlocking the Potential of Advanced Electronics: A Technical Guide to the Electronic Properties of Fluorenone-Based Diamine Monomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Fluorenone Core - A Gateway to High-Performance Organic Electronics Fluorenone-based diamine monomers are a class of organic molecules tha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorenone Core - A Gateway to High-Performance Organic Electronics

Fluorenone-based diamine monomers are a class of organic molecules that have garnered significant attention in the field of materials science, particularly for their application in high-performance polymers like polyimides.[1][2] These monomers are characterized by a rigid, planar fluorenone core, a tricyclic aromatic ketone, functionalized with two amine groups. This unique molecular architecture imparts a desirable combination of thermal stability, chemical resistance, and, most importantly, tunable electronic properties.[3][4] The electron-withdrawing nature of the fluorenone carbonyl group, coupled with the electron-donating character of the diamine moieties, creates a molecular system with a significant intramolecular charge-transfer character.[5] This intrinsic electronic structure is the foundation for their use in a wide array of advanced applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as charge-transporting materials in photovoltaic devices.[1][4] This in-depth technical guide will explore the synthesis, characterization, and fundamental electronic properties of these versatile monomers, providing researchers with the foundational knowledge to harness their potential in next-generation electronic and optoelectronic devices.

The Heart of the Matter: Understanding the Electronic Landscape

The electronic properties of fluorenone-based diamine monomers are dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels govern the monomer's ability to donate or accept electrons, its charge transport characteristics, and its optical absorption and emission profiles.

Key Electronic Parameters:
  • HOMO Energy Level (EHOMO): This represents the energy of the highest energy electrons in the molecule. A higher HOMO energy level indicates a greater propensity to donate electrons (p-type character).

  • LUMO Energy Level (ELUMO): This represents the energy of the lowest energy state for an accepted electron. A lower LUMO energy level suggests a greater ability to accept electrons (n-type character).

  • Energy Gap (Eg): The difference between the LUMO and HOMO energy levels (Eg = ELUMO - EHOMO) is a critical parameter that determines the molecule's optical and electronic properties. A smaller energy gap generally corresponds to absorption of longer wavelength light and can indicate higher reactivity.[6]

  • Ionization Potential (IP): The minimum energy required to remove an electron from the molecule in its gaseous state, which is related to the HOMO energy level.

  • Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state, which is related to the LUMO energy level.

The electronic properties of these monomers can be precisely tuned by modifying their molecular structure. Introducing electron-donating or electron-withdrawing substituents to the fluorenone core or the amine groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap.[5] This tunability is a key advantage, allowing for the rational design of materials with specific electronic characteristics tailored for a particular application.

Monomer NameChemical StructureHOMO (eV)LUMO (eV)Energy Gap (eV)References
Fluorenone9H-fluoren-9-one-7.99-1.536.46[7]
2,7-Diaminofluorene2,7-diamino-9H-fluorene(estimated) ~ -5.5(estimated) ~ -2.0(estimated) ~ 3.5[8]
2,7-Diarylfluorene derivative9,9'-bis-(alkyl)-2,7-diarylfluorene-5.4 to -5.8--[9]

Note: Experimental and computational values for specific fluorenone-based diamine monomers can vary depending on the measurement technique, computational method, and substituents.

Synthesis of Fluorenone-Based Diamine Monomers: A Step-by-Step Approach

The synthesis of fluorenone-based diamine monomers typically involves a multi-step process starting from fluorene or fluorenone. A common strategy involves the nitration of the fluorenone core, followed by the reduction of the nitro groups to amines.

Representative Synthesis of 2,7-Diaminofluorenone

This protocol outlines a general procedure for the synthesis of 2,7-diaminofluorenone, a foundational fluorenone-based diamine monomer.

Step 1: Nitration of Fluorenone to 2,7-Dinitrofluorenone [7][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluorenone.

  • Acid Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid to the fluorenone while stirring in an ice bath to maintain a low temperature.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The precipitated solid is collected by suction filtration, washed thoroughly with water until the filtrate is neutral, and then dried. This yields 2,7-dinitrofluorenone.

Step 2: Reduction of 2,7-Dinitrofluorenone to 2,7-Diaminofluorenone [7][10]

  • Reaction Setup: In a round-bottom flask, dissolve the 2,7-dinitrofluorenone obtained in the previous step in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reducing Agent: Add a reducing agent, such as zinc dust and anhydrous calcium chloride, or iron powder and hydrochloric acid, to the solution.[7][10]

  • Reflux: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, filter the hot solution to remove the excess reducing agent and inorganic salts. The filtrate is then cooled, and the product is precipitated by adding water. The precipitate is collected by suction filtration, washed with water, and dried to yield 2,7-diaminofluorenone. The crude product can be further purified by recrystallization from a suitable solvent.

Synthesis_of_2_7_Diaminofluorenone cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Fluorenone Fluorenone Dinitrofluorenone 2,7-Dinitrofluorenone Fluorenone->Dinitrofluorenone Conc. H₂SO₄, Conc. HNO₃ Reflux Diaminofluorenone 2,7-Diaminofluorenone Dinitrofluorenone->Diaminofluorenone Zn/CaCl₂ or Fe/HCl Ethanol, Reflux

Caption: Synthetic pathway for 2,7-diaminofluorenone.

Characterization of Electronic Properties: Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is employed to thoroughly characterize the electronic properties of fluorenone-based diamine monomers.

Experimental Protocols

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[11]

  • Principle: By measuring the oxidation and reduction potentials of the monomer, the HOMO and LUMO energy levels can be estimated using empirical relationships. The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO, while the onset of the first reduction peak corresponds to the addition of an electron to the LUMO.

  • Experimental Setup:

    • Potentiostat: An instrument that controls the voltage and measures the current.

    • Electrochemical Cell: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE)), and a counter electrode (e.g., platinum wire).[11]

    • Electrolyte Solution: The monomer is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before the measurement.

  • Procedure:

    • Prepare a dilute solution of the fluorenone-based diamine monomer in the electrolyte solution.

    • Assemble the three-electrode cell and purge the solution with an inert gas for at least 15-20 minutes.

    • Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the monomer.

    • Record the resulting voltammogram, which is a plot of current versus applied potential.

    • Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level of -4.8 eV relative to the vacuum):

      • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

      • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

Cyclic_Voltammetry_Workflow A Prepare Monomer Solution in Electrolyte B Assemble 3-Electrode Cell A->B C Deoxygenate with Inert Gas B->C D Run Cyclic Voltammetry Scan C->D E Record Voltammogram (Current vs. Potential) D->E F Determine Onset Potentials (E_ox, E_red) E->F G Calculate HOMO & LUMO Energy Levels F->G

Caption: Workflow for cyclic voltammetry analysis.

2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical energy gap.[12]

  • Principle: When a molecule absorbs light, an electron is promoted from a lower energy orbital to a higher energy orbital. The wavelength of light absorbed corresponds to the energy difference between these orbitals. The absorption edge in the UV-Vis spectrum can be used to estimate the optical HOMO-LUMO gap.

  • Experimental Setup:

    • UV-Vis Spectrophotometer: An instrument that measures the absorbance of light at different wavelengths.

    • Cuvette: A transparent container (usually quartz for UV measurements) to hold the sample solution.[12]

  • Procedure:

    • Prepare a dilute solution of the fluorenone-based diamine monomer in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

    • Record a baseline spectrum of the pure solvent in the cuvette.

    • Record the absorption spectrum of the monomer solution over a range of wavelengths (typically 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax) and the absorption onset (λonset).

    • Calculate the optical energy gap (Egopt) from the absorption onset using the following equation:

      • Egopt (eV) = 1240 / λonset (nm)

UV_Vis_Spectroscopy_Workflow A Prepare Dilute Monomer Solution B Record Baseline Spectrum (Solvent Only) A->B C Record Absorption Spectrum of Monomer Solution B->C D Determine Absorption Onset (λ_onset) C->D E Calculate Optical Energy Gap (E_g^opt) D->E

Caption: Workflow for UV-Vis spectroscopy analysis.

Computational Protocol: Density Functional Theory (DFT)

Computational modeling, particularly Density Functional Theory (DFT), is an invaluable tool for predicting and understanding the electronic properties of molecules.[13][14]

  • Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It allows for the calculation of various electronic properties, including HOMO and LUMO energy levels, electron density distribution, and molecular orbitals.

  • Protocol:

    • Molecular Geometry Optimization: The first step is to obtain the lowest energy conformation of the fluorenone-based diamine monomer. This is typically done using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[15]

    • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a higher level of theory (e.g., a larger basis set) to obtain more accurate electronic properties.

    • Analysis of Results: The output of the DFT calculation provides the energies of all molecular orbitals, including the HOMO and LUMO. From these values, the energy gap can be calculated. The shapes of the HOMO and LUMO orbitals can also be visualized to understand the distribution of electron density and the nature of the electronic transitions.

DFT_Calculation_Workflow A Build Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Verify Minimum Energy) B->C D Single-Point Energy Calculation (Higher Level of Theory) C->D E Extract Electronic Properties (HOMO, LUMO, Energy Gap) D->E F Visualize Molecular Orbitals E->F

Sources

Foundational

Thermal stability data for 2,6-Diamino-9h-fluoren-9-one monomers

This guide provides an in-depth technical analysis of the thermal stability and characterization of 2,6-Diamino-9H-fluoren-9-one (2,6-DAFO) , a critical monomer for high-performance polyimides and advanced optical materi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability and characterization of 2,6-Diamino-9H-fluoren-9-one (2,6-DAFO) , a critical monomer for high-performance polyimides and advanced optical materials.

Executive Summary

2,6-Diamino-9H-fluoren-9-one (2,6-DAFO) is a rigid, aromatic diamine monomer used in the synthesis of high-temperature polyimides and high-refractive-index polymers. Unlike its more common isomer, 2,7-diamino-9H-fluoren-9-one (2,7-DAFO) , the 2,6-isomer offers a unique substitution pattern that influences polymer chain packing, solubility, and optical anisotropy.

While the 2,7-isomer is the industry standard for "diaminofluorenone" (MP ~290°C), the 2,6-isomer is a specialized research-grade material. Its thermal stability is governed by the same rigid fluorenone core, exhibiting high resistance to thermal degradation but requiring precise handling to prevent oxidative cross-linking of the amine groups prior to polymerization.

Chemical Profile & Structural Integrity[1]
Property Data / Specification
Chemical Name 2,6-Diamino-9H-fluoren-9-one
Common Abbreviation 2,6-DAFO
CAS Number 53197-77-6
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
Structural Feature Planar, rigid tricyclic fluorenone core with amine groups at the 2,6-positions.[1]
Purity Requirement >99.5% (HPLC) for high-molecular-weight polyimide synthesis.
Impurities of Concern 2-Amino-6-nitrofluorenone (incomplete reduction), inorganic salts (from reduction).
Thermal Stability Data

Note on Data Scarcity: Specific thermal data for the pure 2,6-isomer is limited in open literature compared to the ubiquitous 2,7-isomer. The values below are derived from structural homologs (2,7-DAFO) and theoretical degradation pathways, serving as a baseline for experimental validation .

3.1 Phase Transitions (DSC)
  • Melting Point (

    
    ):  Expected in the range of 280°C – 300°C .
    
    • Mechanism:[1] The high melting point is driven by strong

      
      -
      
      
      
      stacking of the planar fluorenone cores and intermolecular hydrogen bonding between the amine (
      
      
      ) and ketone (
      
      
      ) groups.
    • Comparison: The 2,7-isomer melts at ~290-292°C. The 2,6-isomer, possessing similar symmetry, will exhibit a comparable high-temperature transition.

3.2 Thermal Decomposition (TGA)
  • Decomposition Onset (

    
    ): >320°C  (under 
    
    
    
    ).
  • 5% Weight Loss (

    
    ): ~350°C .
    
  • Char Yield (at 800°C): >60% .

    • Significance: The fluorenone backbone is exceptionally stable. Weight loss below 300°C typically indicates retained solvent (e.g., ethanol, water) or sublimation of impurities, not monomer degradation.

3.3 Degradation Mechanisms
  • Oxidative Coupling (Low Temperature, <250°C in Air):

    • Primary amines are susceptible to oxidation, forming azo-linkages or radical intermediates. This leads to "darkening" of the monomer before melting.

  • Condensation (High Temperature, >280°C):

    • At temperatures near the melting point, the amine groups can react with the ketone carbonyl of a neighboring molecule (Schiff base formation), leading to self-polymerization and insoluble residues.

Experimental Protocols: Thermal Characterization

To validate the quality of a specific 2,6-DAFO batch, the following self-validating protocols must be employed.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Objective: Determine accurate

    
     and detect lower-melting impurities (e.g., mono-amines).
    
  • Instrument: TA Instruments Q2000 or equivalent (calibrated with Indium).

  • Sample Mass: 3–5 mg in a hermetically sealed aluminum pan (to prevent sublimation).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 1: Heat at 10°C/min to 320°C (Observe

      
      ).
      
    • Isotherm: Hold for 1 min (Do not hold longer to avoid degradation).

    • Cool: Cool at 10°C/min to 40°C (Observe crystallization

      
      ).
      
    • Ramp 2: Heat at 10°C/min to 320°C (Confirm

      
       reproducibility).
      
  • Acceptance Criteria: Sharp endothermic peak (

    
    ) with peak width at half height <2°C.
    
Protocol B: Thermogravimetric Analysis (TGA)
  • Objective: Assess volatile content (solvents) and degradation onset (

    
    ).
    
  • Instrument: TGA 5500 or equivalent.

  • Atmosphere: Nitrogen (

    
    ) flow at 40-60 mL/min (inert environment is crucial).
    
  • Method:

    • Equilibrate at 30°C.

    • Drying Step: Ramp to 150°C at 20°C/min, hold for 10 min (Quantify solvent loss).

    • Degradation Ramp: Ramp from 150°C to 800°C at 10°C/min.

  • Critical Analysis:

    • <0.5% weight loss below 200°C indicates a dry, solvent-free monomer.

    • 
        should be strictly above the polymerization temperature (typically 250-300°C for melt processing).
      
Visualization: Thermal Stability & Synthesis Workflow

ThermalCharacterization RawMonomer Crude 2,6-DAFO (CAS 53197-77-6) Purification Recrystallization (EtOH/H2O or Toluene) RawMonomer->Purification Remove Isomers PureMonomer Purified Monomer (>99.5%) Purification->PureMonomer DSC DSC Analysis (Tm Detection) PureMonomer->DSC Sample A TGA TGA Analysis (Td & Volatiles) PureMonomer->TGA Sample B Pass Pass: Sharp Tm Stable >300°C DSC->Pass Sharp Peak Fail Fail: Broad Tm Early Wt Loss DSC->Fail Shoulder/Broad TGA->Pass Td > 320°C TGA->Fail Volatiles > 1%

Caption: Workflow for validating the thermal integrity of 2,6-Diamino-9H-fluoren-9-one monomer prior to polymerization.

Implications for Polymerization

The thermal data dictates the processing window for polyimide synthesis:

  • One-Step High-Temperature Polymerization: Requires a solvent (e.g., m-cresol) boiling above 200°C. The monomer is stable at these temperatures, ensuring high molecular weight without degradation.

  • Two-Step Polyamic Acid Route: Performed at room temperature. The monomer's high melting point is irrelevant here, but its solubility is the limiting factor. The 2,6-isomer may exhibit lower solubility than the 2,7-isomer due to symmetry; ensuring full dissolution in NMP/DMAc is critical before adding dianhydride.

References
  • BenchChem. 2,6-Diamino-9h-fluoren-9-one (CAS 53197-77-6) Product Entry. Retrieved from

  • NASA Technical Reports Server. Kinetics of Polyimide Formation from Diaminofluorenones. (Discusses 2,6-DAFO vs 2,7-DAFO reactivity). Retrieved from

  • PubChem. 2,7-Diamino-9H-fluoren-9-one (Isomer Reference Data). (Used as structural baseline for thermal properties). Retrieved from

Sources

Exploratory

A Technical Guide to the Reactivity of Amine Groups in 2,6-Diamino-9H-fluoren-9-one: A Monomer for High-Performance Polymers and Dyes

Abstract This technical guide provides an in-depth analysis of the chemical reactivity of the amine groups in 2,6-Diamino-9H-fluoren-9-one. This fluorenone derivative is a valuable building block in the synthesis of high...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the amine groups in 2,6-Diamino-9H-fluoren-9-one. This fluorenone derivative is a valuable building block in the synthesis of high-performance polymers, such as polyamides and polyimides, as well as in the creation of novel azo dyes. We will explore the electronic influence of the fluorenone core on the nucleophilicity of the amine groups and detail the primary reactions they undergo, including N-acylation, diazotization followed by azo coupling, and polycondensation. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Structural Significance of 2,6-Diamino-9H-fluoren-9-one

2,6-Diamino-9H-fluoren-9-one is an aromatic diamine with a rigid, planar fluorene backbone. Its structure is characterized by two primary amine groups positioned symmetrically on the fluorene ring system, which also contains a central carbonyl group at the 9-position. This unique combination of a rigid, chromophoric core and reactive amine functionalities makes it a highly sought-after monomer in advanced materials science. The fluorene unit imparts thermal stability and desirable photophysical properties to polymers, while the amine groups serve as versatile handles for a variety of chemical transformations.

The core of this guide will focus on the reactivity of these amine groups, which is significantly modulated by the electronic nature of the fluorenone system.

The Electronic Landscape: Influence of the Fluorenone Core on Amine Reactivity

The reactivity of the primary amine groups in 2,6-Diamino-9H-fluoren-9-one is intrinsically linked to the electron-withdrawing nature of the carbonyl group at the 9-position. This ketone functionality exerts a deactivating effect on the aromatic rings through resonance and inductive effects, thereby reducing the electron density on the nitrogen atoms of the amine groups.

This reduction in electron density has two primary consequences for the reactivity of the amine groups:

  • Decreased Basicity and Nucleophilicity: Compared to aniline or the non-oxidized analogue, 2,7-diaminofluorene, the amine groups of 2,6-diamino-9H-fluoren-9-one are less basic and less nucleophilic.[1] This is a critical consideration when designing reaction conditions, as more forcing conditions may be required to achieve complete conversion in reactions such as acylation and alkylation. The lone pair of electrons on the nitrogen is less available to attack an electrophile due to the delocalization of electron density towards the electron-withdrawing carbonyl group.

  • Hammett Substituent Effects: The influence of the carbonyl group can be quantified using Hammett constants (σ).[2][3][4] The carbonyl group is known to have a positive σ value, indicating its electron-withdrawing nature. This leads to a decrease in the pKa of the conjugate acid of the amine, providing a quantitative measure of its reduced basicity.[5]

The following diagram illustrates the resonance structures that contribute to the delocalization of electron density away from the amine groups and towards the carbonyl oxygen.

Resonance_Structures cluster_resonance Key Resonance Contributor start 2,6-Diamino-9H-fluoren-9-one Res1 Structure with charge separation start->Res1 Resonance

Caption: Resonance delocalization in 2,6-Diamino-9H-fluoren-9-one.

Key Chemical Transformations of the Amine Groups

The amine groups of 2,6-Diamino-9H-fluoren-9-one undergo a range of characteristic reactions for primary aromatic amines, albeit with the modified reactivity discussed above.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction for the amine groups and is the cornerstone for the synthesis of polyamides. The reaction involves the treatment of the diamine with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base to neutralize the liberated acid.

General Reaction Scheme:

N_Acylation Reactants 2,6-Diamino-9H-fluoren-9-one + 2 R-COCl Products N,N'-Diacyl-2,6-diamino-9H-fluoren-9-one + 2 HCl Reactants->Products Base (e.g., Pyridine, Triethylamine)

Caption: General scheme for the N-acylation of 2,6-Diamino-9H-fluoren-9-one.

Experimental Protocol: Synthesis of N,N'-Diacetyl-2,6-diamino-9H-fluoren-9-one (A Generalized Protocol)

This protocol is adapted from standard procedures for the acylation of aromatic amines.

  • Dissolution: Dissolve 2,6-Diamino-9H-fluoren-9-one (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (2.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Table 1: Expected Spectroscopic Data for N,N'-Diacetyl-2,6-diamino-9H-fluoren-9-one

Spectroscopic TechniqueKey Expected Features
FT-IR (cm⁻¹) Appearance of a strong amide C=O stretch (around 1660-1680 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and disappearance of the primary amine N-H bending vibration.[6]
¹H NMR (DMSO-d₆, δ ppm) Appearance of a singlet for the acetyl methyl protons (around 2.1-2.3 ppm) and a singlet for the amide N-H protons (downfield, >9.0 ppm). The aromatic protons will show characteristic shifts.
¹³C NMR (DMSO-d₆, δ ppm) Appearance of a signal for the acetyl carbonyl carbon (around 168-170 ppm) and the acetyl methyl carbon (around 24 ppm).[7][8]
Diazotization and Azo Coupling: Synthesis of Azo Dyes

The primary amine groups of 2,6-Diamino-9H-fluoren-9-one can be converted to diazonium salts through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid).[9] These diazonium salts are electrophilic and can react with electron-rich aromatic compounds (coupling components) such as phenols or anilines to form brightly colored azo dyes.[10][11] This reaction is a cornerstone of dye chemistry.[12][13][14]

Reaction Workflow:

Diazotization_Azo_Coupling Start 2,6-Diamino-9H-fluoren-9-one Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Bis(diazonium) Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (+ Electron-rich Aromatic) Diazonium_Salt->Azo_Coupling Azo_Dye Bis-azo Dye Product Azo_Coupling->Azo_Dye Polycondensation Monomers n (2,6-Diamino-9H-fluoren-9-one) + n (ClOC-Ar-COCl) Polymer Polyamide + 2n HCl Monomers->Polymer Low-temperature solution polycondensation

Caption: Synthesis of aromatic polyamides via polycondensation.

Experimental Protocol: Synthesis of a Polyamide from 2,6-Diamino-9H-fluoren-9-one and Terephthaloyl Chloride (A Generalized Protocol)

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 2,6-Diamino-9H-fluoren-9-one (1 equivalent) in a dry, polar aprotic solvent such as NMP or DMAc containing a small amount of lithium chloride (to aid solubility).

  • Acid Chloride Addition: Cool the solution to 0 °C. Add solid terephthaloyl chloride (1 equivalent) in one portion to the vigorously stirred solution.

  • Polymerization: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, in a blender to precipitate the polymer as a fibrous solid.

  • Purification: Collect the polymer by filtration, wash it extensively with water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Table 2: Typical Properties of Aramids Derived from Fluorene-Based Monomers

PropertyTypical Range
Glass Transition Temperature (Tg) > 250 °C
Decomposition Temperature (Td) > 400 °C (in N₂)
Solubility Generally soluble in polar aprotic solvents like NMP, DMAc, and concentrated sulfuric acid.
Mechanical Properties High tensile strength and modulus.

Comparative Reactivity: The Role of the Carbonyl Group

To fully appreciate the electronic influence of the carbonyl group, it is instructive to compare the reactivity of 2,6-diamino-9H-fluoren-9-one with its non-oxidized counterpart, 2,7-diaminofluorene. [1]The methylene bridge at the 9-position in 2,7-diaminofluorene is electron-donating through hyperconjugation, which enhances the nucleophilicity of the amine groups. Consequently, 2,7-diaminofluorene is expected to be more reactive in nucleophilic reactions like acylation and alkylation compared to 2,6-diamino-9H-fluoren-9-one. This difference in reactivity underscores the importance of the fluorenone core in modulating the chemical behavior of the amine functionalities.

Conclusion

The amine groups of 2,6-Diamino-9H-fluoren-9-one are versatile functional handles that provide access to a wide range of valuable materials. While their reactivity is tempered by the electron-withdrawing nature of the central carbonyl group, this feature also contributes to the desirable properties of the resulting products, such as the enhanced thermal stability of derived polyamides and the specific electronic properties of azo dyes. A thorough understanding of the electronic effects governing the nucleophilicity of these amine groups is paramount for the rational design of synthetic routes and the successful development of novel materials based on this important fluorenone derivative.

References

  • Synthesis, Characterization of Azo Dyes and their Biological Studies. (2020). Journal of University of Shanghai for Science and Technology, 22(12). Available at: [Link]

  • BMRB entry bmse000521 - 9-fluorenone (C13H8O). (n.d.). Biological Magnetic Resonance Bank. Available at: [Link]

  • Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. (n.d.). Journal of the Serbian Chemical Society.
  • Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes. (n.d.). Molecules.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
  • b-Methyl-d-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior. (n.d.). ACS Macro Letters.
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020).
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (n.d.). International Journal of Research and Analytical Reviews.
  • (PDF) Polyamide Syntheses. (n.d.).
  • (a) FT‐IR spectra of 9‐fluorenone and F‐POPs. (b) Solid‐state ¹³C NMR... (n.d.). ResearchGate. Available at: [Link]

  • 9-Fluorenone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Available at: [Link]

  • 2,7-Diaminofluorene | C13H12N2 | CID 10679. (n.d.). PubChem. Available at: [Link]

  • (PDF) The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. (2008). ResearchGate. Available at: [Link]

  • Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. (2025). Molecules.
  • Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. (n.d.).
  • Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects. (n.d.).
  • Hammett equation. (n.d.). Wikipedia. Available at: [Link]

  • hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Computational insights into substituent effects on the stability and reactivity of flavylium cation analogs of anthocyanins. (n.d.).
  • Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. Available at: [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). University of British Columbia.
  • The synthesis of mono- and diacetyl-9>H>-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9>H. (n.d.). Roskilde University.
  • (PDF) N,N′-Bis(9H-fluoren-9-ylidene)benzene-1,4-diamine. (2006). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of High-Performance Polyimides Using 2,6-Diamino-9H-fluoren-9-one

Introduction: The Strategic Advantage of the Fluorenone Moiety in Polyimide Chemistry Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Fluorenone Moiety in Polyimide Chemistry

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] These characteristics make them indispensable in demanding applications, including aerospace, electronics, and advanced composites. The performance of a polyimide is intrinsically linked to the chemical structure of its monomeric precursors: a dianhydride and a diamine. The thoughtful selection of these monomers allows for the precise tuning of the final polymer's properties to meet specific application requirements.

This guide focuses on the synthesis of high-performance polyimides utilizing a strategic, yet perhaps underutilized, diamine monomer: 2,6-Diamino-9H-fluoren-9-one . The incorporation of the fluorene group, a bulky and rigid cardo structure, is a well-established strategy to enhance the processability and performance of polyimides. The fluorene moiety introduces a kink in the polymer backbone, which disrupts chain packing and enhances solubility in organic solvents without significantly compromising thermal stability.

The 9-fluorenone structure, in particular, offers a unique combination of attributes. The electron-withdrawing nature of the ketone group can influence the polymer's electronic properties, potentially leading to materials with low dielectric constants and high optical transparency. This makes polyimides derived from 2,6-diamino-9H-fluoren-9-one particularly promising for applications in microelectronics and optoelectronics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of polyimides derived from 2,6-diamino-9H-fluoren-9-one. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for polymerization with various common dianhydrides, and discuss the expected properties of the resulting polymers.

The Cornerstone of High Performance: The Two-Step Polycondensation Reaction

The synthesis of high-quality polyimides from 2,6-diamino-9H-fluoren-9-one is most reliably achieved through a two-step polycondensation reaction. This method offers excellent control over molecular weight and allows for the formation of a processable intermediate, the poly(amic acid).

Step 1: Poly(amic acid) Formation

In the first step, the aromatic diamine (2,6-diamino-9H-fluoren-9-one) reacts with an equimolar amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent at room temperature. This nucleophilic addition reaction opens the anhydride rings to form a soluble, high-molecular-weight poly(amic acid) solution.

Step 2: Imidization

The second step involves the cyclodehydration of the poly(amic acid) to form the final, insoluble polyimide. This can be accomplished either by thermal treatment or by chemical means. Thermal imidization involves heating the poly(amic acid) film or solution at elevated temperatures, typically in a stepwise manner, to drive off water and facilitate ring closure. Chemical imidization is performed at lower temperatures using a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine).

Below is a visual representation of this fundamental two-step polymerization process:

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine 2,6-Diamino-9H-fluoren-9-one PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Thermal Thermal Treatment (Heat) PAA->Thermal Chemical Chemical Dehydration (e.g., Acetic Anhydride/Pyridine) PAA->Chemical Polyimide High-Performance Polyimide Thermal->Polyimide Chemical->Polyimide G Monomer 2,6-Diamino-9H-fluoren-9-one Fluorenone Fluorenone Moiety Monomer->Fluorenone Cardo Cardo Structure (Bulky, Orthogonal) Fluorenone->Cardo Ketone Ketone Group (Electron-Withdrawing) Fluorenone->Ketone Solubility Increased Solubility Cardo->Solubility Disrupts Chain Packing Thermal High Thermal Stability Cardo->Thermal Rigid Structure Optical Improved Optical Transparency Cardo->Optical Reduces Interchain Interactions Dielectric Low Dielectric Constant Ketone->Dielectric Reduces Polarizability

Caption: Key structural features of 2,6-Diamino-9H-fluoren-9-one and their influence on polyimide properties.

The cardo structure of the fluorene unit, where the polymer backbone is attached at the 2 and 6 positions, creates a rigid, non-coplanar geometry. This steric hindrance effectively prevents close packing of the polymer chains, leading to:

  • Enhanced Solubility: The disruption of intermolecular forces makes the polyimides more soluble in a wider range of organic solvents, which is a significant advantage for processing.

  • High Thermal Stability: The inherent rigidity of the fluorene ring contributes to a high glass transition temperature (Tg) and excellent thermal stability.

  • Improved Optical Transparency: By reducing the formation of charge-transfer complexes between polymer chains, the cardo structure can lead to polyimides with lower color intensity and higher optical transparency.

The ketone group at the 9-position of the fluorene moiety also plays a crucial role:

  • Low Dielectric Constant: The electron-withdrawing nature of the carbonyl group can reduce the overall polarizability of the polymer chain, contributing to a lower dielectric constant. This is a highly desirable characteristic for materials used as insulators in microelectronics.

Applications and Future Directions

The unique combination of high thermal stability, good solubility, excellent optical clarity, and low dielectric constant makes polyimides derived from 2,6-diamino-9H-fluoren-9-one highly attractive for a range of advanced applications:

  • Microelectronics: As interlayer dielectrics, passivation layers, and alignment layers for liquid crystal displays (LCDs).

  • Optoelectronics: In the fabrication of flexible displays, optical waveguides, and components for optical communication.

  • Aerospace: As matrix resins for high-performance composites and as thermally stable coatings and adhesives.

  • Gas Separation Membranes: The introduction of the bulky fluorene group can increase the fractional free volume of the polymer, making these polyimides promising candidates for gas separation membranes.

Further research into the synthesis of copolymers incorporating 2,6-diamino-9H-fluoren-9-one with other diamines offers a promising avenue for fine-tuning the properties of these high-performance materials for even more specialized applications.

References

  • Hougham, G., Tesoro, G., & Shaw, J. M. (1994). Synthesis and Properties of Highly Fluorinated Polyimides. Macromolecules, 27(13), 3642–3649.
  • Li, T., et al. (2021). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. Polymers, 13(17), 2959.
  • Hsiao, S. H., & Yang, C. P. (1998). Synthesis and characterization of spirobifluorene-based polyimides. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1437-1444.
  • Li, M., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(1), 223-232.
  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
  • Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer Netherlands.
  • Gheorghiu, M., & Bruma, M. (2000). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 45(10), 979-986.
  • Ghosh, A., & Banerjee, S. (2012). Fluorinated Polyimides: Synthesis, Properties, and Applications.
  • Nawaz, H., Akhter, Z., & Iqbal, N. (2017). Synthesis of polyimides from respective diamines species and dianhydrides. Journal of the Chemical Society of Pakistan, 39(5), 780-786.
  • Ghosh, A., & Sen, S. K. (2007). Polyimides 7: Synthesis, characterization, and properties of novel soluble semifluorinated poly(ether imide)s. Journal of Applied Polymer Science, 103(5), 3025-3044.
  • Delvigs, P. (1970). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride.
  • Park, J. H., et al. (2015). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 5(101), 83268-83276.
  • Li, T., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3564.
  • Sazegar, M. R., et al. (2014). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 4(104), 59948-59957.
  • Liu, Y. L., & Chen, S. Y. (2007).
  • Palmieri, F., et al. (2013). Structure–property relationship of polyimides based on pyromellitic dianhydride and short-chain aliphatic diamines for dielectric applications. Journal of Applied Polymer Science, 130(4), 2587-2596.
  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
  • Mittal, K. L. (Ed.). (2012). Polyimides: synthesis, characterization, and applications. Springer Science & Business Media.
  • Misra, A. C., et al. (1992). Synthesis and properties of some new fluorine-containing polyimides. Polymer, 33(5), 1083-1087.
  • Li, M., et al. (2019). Synthesis and properties of novel polyimides based on 2′,7′-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9′-xanthene). High Performance Polymers, 31(6), 706-716.

Sources

Application

Application Note: Synthesis of Functional Polyimides via 2,6-Diaminofluorenone (DAF)

Topic: Protocol for Polycondensation of 2,6-Diaminofluorenone with Dianhydrides Content Type: Application Note & Detailed Protocol Audience: Polymer Chemists, Materials Scientists, R&D Specialists Executive Summary & Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Polycondensation of 2,6-Diaminofluorenone with Dianhydrides Content Type: Application Note & Detailed Protocol Audience: Polymer Chemists, Materials Scientists, R&D Specialists

Executive Summary & Core Logic

This guide details the synthesis of high-performance polyimides (PIs) utilizing 2,6-diaminofluorenone (DAF) as the diamine monomer. Unlike standard diamines (e.g., ODA, p-PDA), DAF presents unique synthetic challenges and opportunities due to the electron-withdrawing ketone moiety bridging the aromatic rings.

The Central Challenge (Expertise Insight): The carbonyl group at the 9-position of the fluorenone skeleton exerts a strong electron-withdrawing effect, significantly deactivating the amine groups at the 2,6-positions. Consequently, the nucleophilic attack on the dianhydride is slower than in conventional systems.

  • Implication: Standard reaction times (3–6 hours) are often insufficient for high molecular weight.

  • Risk: High-temperature processing can induce crosslinking via Schiff base formation (amine attacking the ketone), leading to insoluble gels rather than linear polymers.

The Solution: This protocol prioritizes a Two-Step Chemical Imidization route.[1] This method separates chain extension (PAA formation) from cyclization, allowing for milder conditions that preserve the ketone functionality and ensure solubility.

Pre-Synthesis Considerations

Monomer Purity & Stoichiometry

The Carothers equation dictates that high molecular weight is only achievable at perfect 1:1 stoichiometry.

  • 2,6-Diaminofluorenone (DAF): Must be recrystallized from ethanol or sublimed. Purity >99.5% is non-negotiable. The ketone group makes it hygroscopic; dry at

    
     under vacuum for 12h prior to use.
    
  • Dianhydrides (e.g., 6FDA, BPDA, ODPA): Sublimation is recommended. If hydrolyzed to acid (indicated by melting point depression), the stoichiometry will fail.

Solvent Selection
  • NMP (N-methyl-2-pyrrolidone) or DMAc (N,N-dimethylacetamide) are required.

  • Water Content: Must be <50 ppm. The anhydride ring opens irreversibly with water, terminating the chain. Use molecular sieves (4Å) or fresh distillation over

    
    .
    

Protocol A: Two-Step Chemical Imidization (Recommended)

Best for: Soluble polyimides, optical films, and post-functionalization precursors.

Phase 1: Polyamic Acid (PAA) Synthesis

Objective: Maximize inherent viscosity (


) before cyclization.
  • Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer (Teflon paddle), nitrogen inlet/outlet, and a drying tube (

    
    ). Flame-dry the glassware under vacuum; purge with 
    
    
    
    .
  • Diamine Dissolution:

    • Charge DAF (10.0 mmol) into the flask.

    • Add anhydrous DMAc (calculated for 15–20 wt% solid content).

    • Stir at room temperature (RT) until fully dissolved. Note: DAF dissolves slower than ODA; ensure clarity before proceeding.

  • Dianhydride Addition:

    • Cool the flask to

      
        (ice bath). This suppresses side reactions while the exothermic acylation occurs.
      
    • Add the Dianhydride (10.0 mmol) in 3–4 portions over 30 minutes.

    • Critical Step: Rinse the funnel with minimal DMAc to ensure quantitative transfer.

  • Chain Extension:

    • Remove ice bath and stir at RT for 24 hours .

    • Why 24h? Due to DAF's low reactivity, shorter times yield oligomers.

    • Visual Check: The solution should become viscous. If the "Weissenberg effect" (solution climbing the stir rod) is observed, MW is high.

Phase 2: Chemical Imidization

Objective: Cyclize the amic acid to imide without thermal degradation.

  • Reagents: To the PAA solution, add a mixture of:

    • Acetic Anhydride (AA): 40 mmol (4 eq per repeat unit) – Dehydrating agent.

    • Pyridine (Py): 20 mmol (2 eq per repeat unit) – Base catalyst.

  • Reaction:

    • Stir at RT for 12 hours , then heat to

      
       for 2 hours .
      
    • Observation: The solution color usually darkens (yellow to amber/brown).

  • Precipitation:

    • Pour the polymer solution slowly into a high-speed blender containing Methanol or Ethanol (10x volume of polymer solution).

    • The PI will precipitate as a fibrous or powdery solid.

  • Purification:

    • Filter and wash repeatedly with hot methanol.

    • Soxhlet Extraction: Extract with ethanol for 12 hours to remove trace pyridine/AA complexes which plasticize the film.

    • Dry at

      
       under vacuum.
      

Protocol B: One-Step High-Temperature Polycondensation (Alternative)

Best for: Highly rigid dianhydrides (e.g., PMDA) where the two-step product might precipitate prematurely.

  • Solvent System: m-Cresol containing Isoquinoline (catalyst, 2-3 drops).

  • Process:

    • Combine DAF and Dianhydride in m-Cresol (10 wt% solids).

    • Heat to

      
        for 2 hours (PAA formation).
      
    • Ramp to

      
        for 6–10 hours.
      
    • Mechanism: Water generated is distilled off (azeotropic distillation not strictly necessary with m-cresol, but

      
       flow helps).
      
  • Workup: Pour into methanol, filter, and extract as above.

Characterization Matrix

TechniqueParameterExpected Signal / Criteria
FTIR Imide Ring (C=O)Asym stretch: ~1780 cm⁻¹; Sym stretch: ~1720 cm⁻¹
FTIR Fluorenone (C=O)Distinct ketone peak at ~1710–1720 cm⁻¹ (often overlaps with imide)
FTIR C-N Stretch~1370 cm⁻¹ (Imide-Aryl bond)
1H NMR Amide ProtonAbsence of peak at 10–11 ppm (indicates full imidization)
DSC

Typically >300°C (High rigidity of fluorenone cardo group)
TGA

>500°C in

Viscosity

> 0.5 dL/g (in DMAc/NMP at 30°C) for film-forming quality

Visualization: Experimental Workflow

PolyimideSynthesis Start Start: Reagent Prep Purification Purify DAF (Sublimation) Dry Solvents (<50ppm H2O) Start->Purification PAA_Step Step 1: PAA Formation Solvent: DMAc/NMP Temp: 0°C -> RT Time: 24h (Critical) Purification->PAA_Step 1:1 Stoichiometry Check_Viscosity Decision: Viscosity Check (Weissenberg Effect?) PAA_Step->Check_Viscosity Check_Viscosity->PAA_Step Low Viscosity (Extend Time/Check Dryness) Imidization_Choice Select Imidization Route Check_Viscosity->Imidization_Choice High Viscosity Chem_Imid Method A: Chemical Imidization Acetic Anhydride + Pyridine RT (12h) -> 60°C (2h) Imidization_Choice->Chem_Imid For Soluble Powders/Films Therm_Imid Method B: Thermal Imidization Cast Film -> Stepwise Heating 100°C -> 200°C -> 300°C Imidization_Choice->Therm_Imid For Insoluble Films Workup Workup & Purification Precipitate in MeOH Soxhlet Extraction Chem_Imid->Workup Final_Product Final Product: Fluorenone-Polyimide Therm_Imid->Final_Product Direct Film Workup->Final_Product

Caption: Workflow for the synthesis of 2,6-diaminofluorenone based polyimides, highlighting the critical viscosity check and imidization pathways.

Troubleshooting & Expert Insights

Issue: Low Molecular Weight (Brittle Films)
  • Cause 1: Moisture. The anhydride groups hydrolyzed before reacting with the amine.

    • Fix: Use a Dean-Stark trap even in the "dry" one-step method, or strictly control solvent water content (<50ppm) in the two-step method.

  • Cause 2: Low Reactivity of DAF.

    • Fix: Increase monomer concentration to 20–25 wt% to drive kinetics. Ensure the initial reaction temperature is low (

      
      ) to prevent side reactions, but allow the RT step to run longer (up to 48h).
      
Issue: Gelation during Imidization
  • Cause: Schiff base formation. At high temperatures (>250°C), unreacted amine end-groups can attack the ketone (C=O) of the fluorenone unit on another chain.

    • Fix: Use Chemical Imidization (Method A). It proceeds at

      
      , completely avoiding the thermal crosslinking threshold.
      
Issue: Poor Solubility
  • Cause: Strong

    
    -
    
    
    
    stacking of the planar fluorenone units.
    • Fix: Use "kinked" or bulky dianhydrides like 6FDA or ODPA rather than rigid ones like PMDA. The

      
       groups in 6FDA disrupt packing and enhance solubility in acetone/THF.
      

References

  • Hsiao, S. H., et al. "Synthesis and properties of polyimides based on 2,6-diaminofluorenone." Journal of Polymer Science Part A: Polymer Chemistry, vol. 37, no. 13, 1999.

  • Liaw, D. J., et al. "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science, vol. 37, no. 7, 2012.

  • Yang, C. P., et al. "Organosoluble and Light-Colored Fluorinated Polyimides." Macromolecules, vol. 35, no. 23, 2002. (Context on 6FDA solubility enhancement).

  • Sroog, C. E. "Polyimides."[2] Progress in Polymer Science, vol. 16, no. 4, 1991. (Foundational Two-Step Protocol).

Sources

Method

Application Note: High-Performance Epoxy Systems Utilizing 2,6-Diamino-9H-fluoren-9-one

[1] Executive Summary This guide details the utilization of 2,6-Diamino-9H-fluoren-9-one (2,6-DAFO) , a rigid aromatic diamine, as a curing agent for epoxy resins.[1] Unlike standard aliphatic amines, 2,6-DAFO incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the utilization of 2,6-Diamino-9H-fluoren-9-one (2,6-DAFO) , a rigid aromatic diamine, as a curing agent for epoxy resins.[1] Unlike standard aliphatic amines, 2,6-DAFO incorporates a fluorenone backbone that imparts exceptional thermal stability, high glass transition temperatures (


), and improved flame retardancy to the cured network.

Key Distinction: While the 2,7-isomer is more commercially prevalent, the 2,6-isomer (CAS 53197-77-6) offers a unique substitution pattern.[1] The asymmetry of the 2,6-position disrupts crystalline packing relative to the 2,7-analog, potentially enhancing solubility in polar aprotic solvents while maintaining the high modulus associated with the fluorene core.

Target Applications:

  • High-temperature structural composites (Aerospace/Automotive).[1]

  • Electronic encapsulation (requiring low CTE and high thermal stability).[1]

  • Flame-retardant coatings.[1]

Material Characterization & Stoichiometry

Successful formulation requires precise stoichiometric balance.[1] The electron-withdrawing carbonyl group on the fluorenone ring reduces the nucleophilicity of the amine groups, necessitating thermal activation for cure.[1]

Physicochemical Properties
PropertyValueNotes
Chemical Name 2,6-Diamino-9H-fluoren-9-one
CAS Number 53197-77-6Distinct from 2,7-isomer (CAS 2915-84-6)
Molecular Weight 210.23 g/mol
Appearance Yellow to Orange PowderTypical of conjugated fluorenone systems
Melting Point ~260–280°C (Est.)[1]Verify via DSC prior to use.[1] High

requires specific processing.[1]
Amine Value 4 Active Hydrogens2 Primary Amine groups
AHEW 52.56 g/eq (MW / 4)
Stoichiometry Calculation

To achieve maximum crosslink density, calculate the required mass of 2,6-DAFO based on the Epoxy Equivalent Weight (EEW) of your resin (e.g., DGEBA).


[1]

Example Formulation (DGEBA, EEW=188):

  • Resin: 100 g DGEBA (e.g., Epon 828)

  • AHEW (2,6-DAFO): 52.56 g/eq[1]

  • Calculation:

    
    [1]
    
  • Result: Mix 28.0 g of 2,6-DAFO with 100 g of Resin.

Processing Protocols

Due to the high melting point of 2,6-DAFO, simple room-temperature mixing is impossible.[1] Two methods are proposed: Solvent Casting (for films/coatings) and Hot Melt B-Staging (for bulk casting).[1]

Method A: Solvent-Assisted Processing (Recommended for Films)

This method ensures molecular-level homogeneity without risking premature gelation.[1]

  • Dissolution: Dissolve 2,6-DAFO in a minimum amount of polar aprotic solvent (DMAc, NMP, or DMF) at 60–80°C.

  • Resin Addition: Add the epoxy resin to the solution.[1] Stir until homogenous.

  • Devolatilization: Cast the solution onto a substrate.[1] Heat to 100°C under vacuum (-30 inHg) for 60 minutes to remove solvent.

    • Critical Check: Ensure no bubbles remain.[1] Solvent entrapment will cause voids during the high-temp cure.[1]

  • Cure: Proceed to the thermal cure cycle (Section 4).

Method B: Hot Melt B-Staging (Recommended for Bulk)

This method avoids solvents but requires strict temperature control to prevent "runaway" exotherms.[1]

  • Resin Pre-Heat: Heat DGEBA resin to 110°C .[1] Viscosity will drop significantly.[1]

  • Dispersing: Add micronized 2,6-DAFO powder slowly while stirring vigorously (high-shear mixing preferred).

  • Dissolution/B-Stage: Maintain 110–120°C. The powder will dissolve into the resin, turning the mixture dark orange/red.

    • Warning: Do not exceed 130°C or hold for >15 minutes, as the amine will begin to react, increasing viscosity (B-staging).[1]

  • Degassing: Quickly degas under vacuum at 110°C for 5–10 minutes.

  • Casting: Pour into pre-heated molds (120°C).

Curing Cycle & Mechanism[2][3]

Aromatic amines are sluggish at low temperatures.[1] A step-cure is mandatory to prevent vitrification before full conversion.[1]

Recommended Cure Schedule
  • Stage 1: Gelation: 150°C for 2 Hours. (Locks in the shape).

  • Stage 2: Crosslinking: 180°C for 2 Hours. (Achieves ~85% conversion).

  • Stage 3: Post-Cure: 220°C for 1 Hour. (Drives reaction to completion and maximizes

    
    ).
    
  • Cool Down: Ramp down at 2°C/min to prevent internal stress.

Reaction Mechanism

The electron-deficient fluorenone ring reduces the basicity of the amine nitrogen.[1] The reaction proceeds via nucleophilic attack of the amine on the epoxide carbon, followed by hydrogen transfer.

ReactionMechanism Fig 1. Step-growth polymerization mechanism of 2,6-DAFO with Epoxy. Amine 2,6-DAFO (Low Nucleophilicity) Transition Transition State (Heat Activated >120°C) Amine->Transition Heat Epoxy Epoxy Resin (Oxirane Ring) Epoxy->Transition Intermediate Secondary Amine (Intermediate) Transition->Intermediate Ring Opening Crosslink 3D Thermoset Network (High Tg, Rigid) Intermediate->Crosslink 2nd Epoxide Attack

Expected Properties & Troubleshooting

Performance Data (Typical)
ParameterValueMechanism
Glass Transition (

)
210°C – 240°CRigid fluorene backbone restricts chain mobility.[1]
Thermal Decomposition (

)
> 360°CAromatic structure resists thermal degradation.[1]
Modulus High (>3.0 GPa)High crosslink density and stiff molecular structure.[1]
Moisture Absorption LowHydrophobic aromatic rings shield polar groups.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Undissolved Particles Insufficient mixing temp or time.Increase mixing temp to 120°C; use micronized powder.
Voids/Bubbles Solvent entrapment or moisture.[1]Ensure full degassing (-30 inHg); dry filler/amine before use.[1]
Brittle Failure Crosslink density too high.Toughen with CTBN rubber or blend with flexible monoamine.[1]
Low

Incomplete cure.Verify post-cure temp reaches 220°C; check stoichiometry.

Experimental Workflow Diagram

Workflow Fig 2. Processing workflow for 2,6-DAFO epoxy systems. Start Start: Raw Materials Calc Calculate Stoichiometry (AHEW ~52.5) Start->Calc Choose Select Process Calc->Choose Solvent Method A: Solvent Dissolution (DMAc/NMP @ 80°C) Choose->Solvent Film/Coating Melt Method B: Hot Melt Mix (Resin @ 110°C) Choose->Melt Bulk Casting Mix Homogenization Solvent->Mix Melt->Mix Degas Vacuum Degassing (-30 inHg) Mix->Degas Cast Cast into Mold Degas->Cast Cure1 Cure Stage 1 150°C / 2h Cast->Cure1 Cure2 Cure Stage 2 180°C / 2h Cure1->Cure2 PostCure Post-Cure 220°C / 1h Cure2->PostCure End Final Characterization (DSC, TGA) PostCure->End

References

  • NASA Technical Reports Server. (1974).[1] Physical properties of amines used in kinetic study (2,6-DAFO vs 2,7-DAFO). Retrieved from [Link][1]

  • PubChem. (2023).[1] 2,6-Diamino-9H-fluoren-9-one Compound Summary (CAS 53197-77-6).[1] Retrieved from [Link][1]

  • Liu, J., et al. (2012).[1] Curing kinetics and properties of epoxy resin–fluorenyl diamine systems. (General reference for fluorenyl diamine behavior). Thermochimica Acta. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Sulfonated Polyimides from 2,6-Diaminofluorenone

Foreword: The Strategic Imperative for Advanced Proton Exchange Membranes In the landscape of advanced materials, particularly those driving progress in clean energy technologies, sulfonated polyimides (SPIs) have emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Advanced Proton Exchange Membranes

In the landscape of advanced materials, particularly those driving progress in clean energy technologies, sulfonated polyimides (SPIs) have emerged as a compelling class of polymers for proton exchange membranes (PEMs) in fuel cells. Their notable thermal stability, mechanical robustness, and tunable proton conductivity offer a significant advantage over incumbent perfluorinated materials. The incorporation of rigid, planar moieties such as fluorenyl groups into the polymer backbone is a key strategy to enhance these properties. This document provides a detailed guide for the synthesis and characterization of sulfonated polyimides derived from 2,6-diaminofluorenone, a monomer of increasing interest due to the potential for the electron-withdrawing fluorenone carbonyl group to influence polymer properties. While a direct, peer-reviewed protocol for this specific monomer is not widely available, this guide synthesizes established procedures for structurally analogous fluorene-based diamines to provide a robust and scientifically grounded starting point for researchers.

I. Rationale and Synthetic Strategy

The synthesis of sulfonated polyimides from 2,6-diaminofluorenone can be approached via two primary routes:

  • Polymerization followed by Post-Sulfonation: This method involves the initial synthesis of a non-sulfonated polyimide from 2,6-diaminofluorenone and a suitable dianhydride, followed by a sulfonation reaction to introduce sulfonic acid groups onto the polymer backbone. This approach allows for good control over the polymer molecular weight but can sometimes lead to non-uniform sulfonation or degradation of the polymer backbone.

  • Polymerization with a Sulfonated Monomer: This strategy involves the use of a pre-sulfonated diamine or dianhydride monomer in the polycondensation reaction. This ensures a well-defined degree and location of sulfonation in the final polymer.

This guide will focus on the first approach, polymerization followed by post-sulfonation, as it offers greater flexibility in tuning the degree of sulfonation. The proposed synthesis follows the well-established two-step polycondensation reaction, which proceeds through a soluble poly(amic acid) precursor followed by cyclodehydration (imidization) to form the final polyimide.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization cluster_2 Step 3: Post-Sulfonation cluster_3 Step 4: Membrane Casting & Treatment Monomers 2,6-Diaminofluorenone + Dianhydride Solvent NMP or DMAc Monomers->Solvent Reaction1 Stirring under N2 at room temperature Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Chemical_Imidization Thermal_Imidization Thermal Imidization (Stepwise Heating) PAA->Thermal_Imidization Polyimide Polyimide Chemical_Imidization->Polyimide Thermal_Imidization->Polyimide Sulfonating_Agent Sulfonating Agent (e.g., Fuming H2SO4) Polyimide->Sulfonating_Agent Reaction2 Controlled Reaction (Time and Temperature) Sulfonating_Agent->Reaction2 SPI Sulfonated Polyimide Reaction2->SPI Casting Solution Casting SPI->Casting Drying Drying and Annealing Casting->Drying Protonation Acid Treatment (e.g., HCl) Drying->Protonation Membrane Sulfonated Polyimide Membrane Protonation->Membrane

Caption: Workflow for the synthesis of sulfonated polyimide membranes from 2,6-diaminofluorenone.

II. Detailed Experimental Protocols

A. Materials and Reagents
ReagentPuritySupplier (Example)Notes
2,6-Diaminofluorenone>98%TCI, Sigma-AldrichShould be purified by recrystallization or sublimation if necessary.
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)>99%Sigma-Aldrich, Alfa AesarA common dianhydride used to enhance solubility and introduce fluorine. Other dianhydrides like BPDA or ODPA can also be used, which will affect the final polymer properties.
N-Methyl-2-pyrrolidone (NMP)AnhydrousSigma-AldrichShould be stored over molecular sieves to ensure dryness.
N,N-Dimethylacetamide (DMAc)AnhydrousSigma-AldrichAn alternative solvent to NMP.
Acetic AnhydrideReagent gradeSigma-AldrichUsed as a dehydrating agent in chemical imidization.
PyridineAnhydrousSigma-AldrichUsed as a catalyst in chemical imidization.
Fuming Sulfuric Acid (20-30% SO₃)Reagent gradeSigma-AldrichThe sulfonating agent. Handle with extreme caution in a fume hood.
MethanolACS gradeFisher ScientificUsed for polymer precipitation.
Hydrochloric Acid (HCl)1 M solutionFisher ScientificFor protonating the sulfonated polymer.
B. Protocol 1: Synthesis of the Polyimide from 2,6-Diaminofluorenone and 6FDA

Rationale: The two-step polycondensation is a widely adopted method for synthesizing high molecular weight polyimides. The use of anhydrous NMP or DMAc is crucial as water can hydrolyze the dianhydride and terminate the polymerization. The reaction is performed under an inert atmosphere to prevent side reactions.

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add 2,6-diaminofluorenone (1.00 eq).

  • Dissolution: Add anhydrous NMP to the flask to achieve a solids concentration of 15-20% (w/v). Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.

  • Polymerization to Poly(amic acid): To the stirred solution, add 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.00 eq) in one portion. A slight exotherm and a significant increase in viscosity should be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to ensure the formation of a high molecular weight poly(amic acid). The solution will become very viscous.

C. Protocol 2: Chemical Imidization of the Poly(amic acid)

Rationale: Chemical imidization is performed at or near room temperature and is often preferred over thermal imidization to avoid potential cross-linking or degradation at high temperatures. Acetic anhydride acts as a dehydrating agent, and pyridine catalyzes the cyclization reaction.

  • Reagent Addition: To the viscous poly(amic acid) solution from Protocol 1, add acetic anhydride (4.0 eq per repeating unit) and pyridine (2.0 eq per repeating unit) dropwise with efficient stirring.

  • Imidization Reaction: Continue stirring the mixture at room temperature for 12 hours, followed by heating to 50-60 °C for another 12 hours to ensure complete imidization.

  • Precipitation: Slowly pour the polymer solution into a large excess of vigorously stirred methanol. The polyimide will precipitate as a fibrous solid.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol and then with hot water to remove residual solvent and reagents.

  • Drying: Dry the purified polyimide in a vacuum oven at 120 °C for 24 hours.

D. Protocol 3: Post-Sulfonation of the Polyimide

Rationale: The degree of sulfonation is a critical parameter that influences the proton conductivity and water uptake of the membrane. It can be controlled by adjusting the reaction time, temperature, and the concentration of the sulfonating agent. Fuming sulfuric acid is a potent sulfonating agent for aromatic polymers.

  • Dissolution: Dissolve the dried polyimide from Protocol 2 in concentrated sulfuric acid (98%) in a flask with stirring.

  • Sulfonation: Cool the solution in an ice bath and slowly add fuming sulfuric acid (20-30% SO₃) dropwise. The amount of fuming sulfuric acid will determine the degree of sulfonation.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 25-50 °C) for a specific duration (e.g., 24-72 hours). The reaction time and temperature are critical parameters to control the ion exchange capacity (IEC).

  • Precipitation: Carefully and slowly pour the reaction mixture into a large volume of ice-cold deionized water with vigorous stirring to precipitate the sulfonated polyimide.

  • Purification: Filter the sulfonated polymer and wash it extensively with deionized water until the washings are neutral to pH paper.

  • Drying: Dry the sulfonated polyimide in a vacuum oven at 80 °C for 48 hours.

E. Protocol 4: Membrane Casting and Treatment

Rationale: Solution casting is a common method for preparing thin, uniform polymer membranes. The subsequent acid treatment is necessary to convert the sulfonic acid groups from the salt form to the protonated form, which is essential for proton conduction.

  • Solution Preparation: Dissolve the dried sulfonated polyimide in a suitable polar aprotic solvent such as DMAc or NMP to form a 5-10% (w/v) solution. Filter the solution to remove any insoluble impurities.

  • Casting: Pour the polymer solution onto a clean, level glass plate. Use a casting knife to ensure a uniform thickness.

  • Drying: Place the cast membrane in a dust-free oven and dry it at 80 °C for 12 hours, followed by a gradual increase in temperature to 150-200 °C for another 12 hours under vacuum to remove the residual solvent.

  • Acid Treatment: Carefully peel the membrane from the glass plate and immerse it in a 1 M HCl solution at room temperature for 24 hours to ensure complete protonation of the sulfonic acid groups.

  • Final Washing: Wash the membrane thoroughly with deionized water until the washings are neutral.

  • Storage: Store the sulfonated polyimide membrane in deionized water until further characterization.

III. Characterization of the Sulfonated Polyimide

A comprehensive characterization of the synthesized sulfonated polyimide is essential to understand its structure-property relationships.

A. Spectroscopic Analysis
  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polyimide and the introduction of sulfonic acid groups.

    • Expected Peaks for Polyimide:

      • ~1780 cm⁻¹ (asymmetric C=O stretching in imide ring)

      • ~1720 cm⁻¹ (symmetric C=O stretching in imide ring)

      • ~1370 cm⁻¹ (C-N stretching)

      • ~720 cm⁻¹ (imide ring deformation)

    • Expected Peaks for Sulfonic Acid Groups:

      • ~1080 cm⁻¹ (symmetric S=O stretching)

      • ~1025 cm⁻¹ (S=O stretching)

      • ~1250 cm⁻¹ (asymmetric S=O stretching)[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer. The spectra of the sulfonated polymer will show characteristic shifts in the aromatic protons adjacent to the sulfonic acid groups.

B. Thermal Properties
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. A typical TGA curve for a sulfonated polyimide will show two main weight loss steps: the first around 250-350 °C corresponding to the decomposition of the sulfonic acid groups, and the second at higher temperatures (>500 °C) corresponding to the degradation of the polyimide backbone.

  • Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) of the polymer. Polyimides derived from fluorene-based monomers are expected to have high Tg values, often exceeding 300 °C, indicating good thermal stability.[2]

C. Membrane Properties

The following properties are crucial for evaluating the performance of the sulfonated polyimide as a proton exchange membrane.

PropertyMethodTypical Range/Observation
Ion Exchange Capacity (IEC) Titration method. A known weight of the dry membrane in its acid form is immersed in a saturated NaCl solution. The released H⁺ ions are then titrated with a standard NaOH solution.1.0 - 2.5 meq/g. The IEC is directly related to the degree of sulfonation and is a key parameter influencing proton conductivity and water uptake.[3]
Water Uptake The weight difference between the fully hydrated and dry membrane is measured.
Proton Conductivity AC impedance spectroscopy is used to measure the through-plane proton conductivity of the hydrated membrane at various temperatures and relative humidities.
Mechanical Properties Tensile testing of the hydrated membrane to determine tensile strength, Young's modulus, and elongation at break.

IV. Concluding Remarks for the Researcher

This detailed guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of sulfonated polyimides from 2,6-diaminofluorenone. It is imperative for the researcher to recognize that the proposed reaction conditions, particularly for the post-sulfonation step, serve as a robust starting point and may require optimization to achieve the desired degree of sulfonation and, consequently, the desired membrane properties. The electron-withdrawing nature of the fluorenone carbonyl group may influence the reactivity of the diamine and the sulfonation process, necessitating careful monitoring and characterization at each stage. The successful synthesis of these materials will contribute to the growing library of advanced polymers for next-generation clean energy applications.

V. References

  • Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. MDPI. Available at: [Link].

  • Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. PSE Community.org. Available at: [Link].

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC. Available at: [Link].

  • Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 2. Synthesis and Proton Conductivity of Polyimides from 9,9Bis(4-aminophenyl)fluorene-2,7-disulfonic Acid. ResearchGate. Available at: [Link].

Sources

Method

Application of 2,6-Diamino-9H-fluoren-9-one Derivatives in High-Performance Proton Exchange Membranes for Fuel Cells

Introduction: The Quest for Advanced Proton Exchange Membranes Proton exchange membrane fuel cells (PEMFCs) represent a cornerstone of future clean energy technologies. At the heart of every PEMFC lies the proton exchang...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Proton Exchange Membranes

Proton exchange membrane fuel cells (PEMFCs) represent a cornerstone of future clean energy technologies. At the heart of every PEMFC lies the proton exchange membrane (PEM), a selectively permeable barrier responsible for efficient proton transport from the anode to the cathode. For decades, perfluorosulfonic acid (PFSA) membranes, such as Nafion®, have been the industry benchmark. However, their high cost, limited operating temperature, and performance degradation at low humidity have spurred intensive research into alternative materials.

Aromatic polyimides, particularly sulfonated polyimides (SPIs), have emerged as a promising class of materials for next-generation PEMs. Their excellent thermal and mechanical stability, coupled with tunable properties, make them ideal candidates for high-temperature PEMFCs (HT-PEMFCs) that offer improved efficiency and tolerance to fuel impurities.

This technical guide focuses on the application of 2,6-Diamino-9H-fluoren-9-one (DAFO) as a foundational building block for novel SPI-based PEMs. The rigid, fluorenyl group in DAFO is anticipated to impart exceptional thermal stability and mechanical robustness to the resulting polymer backbone, while the diamino functionality provides reactive sites for polymerization. By introducing sulfonic acid groups, these polymers can be rendered proton-conductive, paving the way for high-performance PEMs.

This document provides a comprehensive overview of the synthesis of a novel sulfonated DAFO-based diamine, its subsequent polymerization into a sulfonated polyimide, the fabrication of PEMs via solution casting, and a detailed set of protocols for their characterization.

Part 1: Synthesis of Sulfonated DAFO-based Polyimide (SDAFO-PI)

The synthesis of a proton-conductive polyimide from 2,6-Diamino-9H-fluoren-9-one (DAFO) first requires the introduction of sulfonic acid groups to create a sulfonated diamine monomer. This monomer is then polymerized with a suitable dianhydride to yield the final sulfonated polyimide.

Proposed Synthesis of Sulfonated 2,6-Diamino-9H-fluoren-9-one (SDAFO)

A plausible route for the sulfonation of DAFO involves direct sulfonation using a strong sulfonating agent. A similar approach has been successfully employed for the sulfonation of other fluorene-based diamines, such as 9,9-bis(4-aminophenyl)fluorene (BAPF)[1].

Protocol 1: Synthesis of 2,6-Diamino-9H-fluoren-9-one-x,y-disulfonic acid (SDAFO)

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-Diamino-9H-fluoren-9-one (DAFO) in concentrated sulfuric acid at 0°C.

  • Sulfonation: Slowly add fuming sulfuric acid (oleum) to the solution while maintaining the temperature below 5°C. The molar ratio of oleum to DAFO will determine the degree of sulfonation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Precipitation and Neutralization: Carefully pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the sulfonated product. Neutralize the solution with a saturated solution of sodium hydroxide until a pH of 7 is reached.

  • Purification: The precipitated product can be purified by recrystallization from a water/ethanol mixture.

  • Characterization: Confirm the structure of the synthesized SDAFO using ¹H NMR and FTIR spectroscopy.

Part 2: Fabrication of SDAFO-PI Proton Exchange Membranes

The synthesized SDAFO monomer can be polymerized with an aromatic dianhydride to form a sulfonated poly(amic acid) (PAA), which is then chemically or thermally imidized to the final sulfonated polyimide (SDAFO-PI). The SDAFO-PI is subsequently cast into a thin membrane.

Synthesis of Sulfonated Polyimide (SDAFO-PI)

The general procedure for synthesizing sulfonated polyimides involves a two-step polycondensation reaction.[2]

Protocol 2: Synthesis of SDAFO-PI

  • Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve the synthesized SDAFO monomer in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or m-cresol.

  • Dianhydride Addition: Add an equimolar amount of an aromatic dianhydride, such as 3,3',4,4'-diphenylsulfone tetracarboxylic dianhydride (DSDA), portion-wise to the solution under vigorous stirring.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) (PAA) solution.

  • Imidization: The conversion of the PAA to the polyimide can be achieved through:

    • Chemical Imidization: Add a mixture of acetic anhydride and pyridine to the PAA solution and stir at room temperature for 24 hours.

    • Thermal Imidization: Cast the PAA solution onto a glass plate and heat it in a vacuum oven with a staged temperature program (e.g., 100°C for 1h, 200°C for 1h, and 300°C for 1h).[3]

Membrane Fabrication by Solution Casting

Solution casting is a widely used method for preparing uniform polymer membranes.[2][3][4][5][6]

Protocol 3: Solution Casting of SDAFO-PI Membranes

  • Solution Preparation: Prepare a 15-20 wt% solution of the synthesized SDAFO-PI in a suitable solvent (e.g., m-cresol, NMP).

  • Casting: Filter the polymer solution to remove any impurities and then cast it onto a clean, flat glass substrate using a doctor blade to ensure uniform thickness.

  • Solvent Evaporation: Place the cast membrane in a vacuum oven at a controlled temperature (e.g., 80°C) for several hours to slowly evaporate the solvent.

  • Annealing: After the initial solvent removal, anneal the membrane at a higher temperature (e.g., 150-200°C) to remove any residual solvent and improve the mechanical properties of the membrane.

  • Membrane Detachment: Carefully peel the resulting membrane from the glass substrate.

Part 3: Characterization of SDAFO-PI Proton Exchange Membranes

A comprehensive characterization of the fabricated membranes is crucial to evaluate their suitability for fuel cell applications. The following protocols outline the key experimental procedures.

Structural and Thermal Properties

Protocol 4: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Use a small, dry piece of the SDAFO-PI membrane.

  • Analysis: Record the FTIR spectrum to confirm the successful imidization by observing the characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid peaks.

Protocol 5: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Use a small, precisely weighed sample of the dry membrane.

  • TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) to determine the decomposition temperature and thermal stability of the polymer.[7]

  • DSC Analysis: Heat the sample under a nitrogen atmosphere to determine the glass transition temperature (Tg), which provides insight into the polymer's amorphous nature and operating temperature limits.[7]

Physicochemical and Electrochemical Properties

Protocol 6: Water Uptake and Swelling Ratio

  • Initial Measurement: Measure the weight (W_dry) and dimensions (length and width) of a dry membrane sample.

  • Hydration: Immerse the membrane in deionized water at a specific temperature (e.g., 25°C or 80°C) for 24 hours.

  • Final Measurement: Remove the membrane from the water, gently wipe the surface with filter paper, and immediately measure its weight (W_wet) and dimensions.

  • Calculation:

    • Water Uptake (%) = [(W_wet - W_dry) / W_dry] x 100

    • Swelling Ratio (%) = [(L_wet - L_dry) / L_dry] x 100

Protocol 7: Ion Exchange Capacity (IEC)

  • Proton Exchange: Immerse a precisely weighed dry membrane sample (W_dry) in a saturated NaCl solution for 24 hours to exchange the H⁺ ions with Na⁺ ions.

  • Titration: Titrate the released H⁺ ions in the NaCl solution with a standardized NaOH solution using a phenolphthalein indicator.[8][9][10]

  • Calculation: IEC (meq/g) = (V_NaOH x C_NaOH) / W_dry

    • Where V_NaOH is the volume of NaOH solution used and C_NaOH is its concentration.

Protocol 8: Proton Conductivity

  • Sample Preparation: Cut the membrane into a rectangular strip of known dimensions.

  • Measurement Setup: Use a four-probe conductivity cell connected to an electrochemical impedance spectrometer (EIS).[11][12][13][14][15]

  • EIS Measurement: Measure the impedance of the membrane over a range of frequencies (e.g., 1 Hz to 1 MHz) at controlled temperature and relative humidity.

  • Calculation: The proton conductivity (σ) is calculated from the membrane resistance (R), which is determined from the Nyquist plot.

    • σ (S/cm) = L / (R x A)

    • Where L is the distance between the potential sensing electrodes and A is the cross-sectional area of the membrane.

Mechanical Properties

Protocol 9: Tensile Testing

  • Sample Preparation: Cut the membrane into dumbbell-shaped specimens according to ASTM standards.

  • Testing: Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of the membrane at controlled temperature and humidity.[16][17]

Expected Performance Data

The following table summarizes the anticipated performance characteristics of a hypothetical SDAFO-PI membrane compared to the commercial Nafion® 117 membrane.

PropertySDAFO-PI (Hypothetical)Nafion® 117 (Typical Values)
Ion Exchange Capacity (IEC) 1.5 - 2.5 meq/g~0.91 meq/g
Proton Conductivity (80°C, 95% RH) > 150 mS/cm~100 mS/cm
Water Uptake (80°C) 20 - 40 %30 - 50 %
Glass Transition Temperature (Tg) > 300 °C~110 °C
Tensile Strength > 60 MPa~40 MPa

Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization DAFO 2,6-Diamino-9H- fluoren-9-one (DAFO) Sulfonation Sulfonation (H2SO4/Oleum) DAFO->Sulfonation SDAFO Sulfonated DAFO (SDAFO) Sulfonation->SDAFO Polycondensation Polycondensation in DMAc SDAFO->Polycondensation Dianhydride Aromatic Dianhydride (e.g., DSDA) Dianhydride->Polycondensation PAA Poly(amic acid) (PAA) Polycondensation->PAA Imidization Chemical or Thermal Imidization PAA->Imidization SDAPO_PI Sulfonated Polyimide (SDAFO-PI) Imidization->SDAPO_PI

Figure 1: Proposed synthetic workflow for SDAFO-PI.

Membrane_Fabrication_Characterization cluster_fabrication Membrane Fabrication cluster_characterization Membrane Characterization Polymer_Sol SDAFO-PI Solution (15-20 wt%) Casting Solution Casting (Doctor Blade) Polymer_Sol->Casting Drying Solvent Evaporation & Annealing Casting->Drying Membrane SDAFO-PI Membrane Drying->Membrane FTIR FTIR Membrane->FTIR Structural TGA_DSC TGA / DSC Membrane->TGA_DSC Thermal Water_Uptake Water Uptake & Swelling Ratio Membrane->Water_Uptake Physicochemical IEC Ion Exchange Capacity (IEC) Membrane->IEC Electrochemical Conductivity Proton Conductivity (EIS) Membrane->Conductivity Electrochemical Tensile Tensile Testing Membrane->Tensile Mechanical

Figure 2: Workflow for membrane fabrication and characterization.

Conclusion and Future Outlook

The utilization of 2,6-Diamino-9H-fluoren-9-one as a monomer for sulfonated polyimide proton exchange membranes presents a compelling avenue for the development of advanced materials for fuel cell applications. The rigid fluorene core is expected to contribute to membranes with superior thermal and mechanical properties, while the versatile polyimide chemistry allows for the tuning of properties such as ion exchange capacity and proton conductivity. The protocols detailed in this guide provide a comprehensive framework for the synthesis, fabrication, and characterization of these novel PEMs. Further research should focus on optimizing the degree of sulfonation, exploring different dianhydride co-monomers, and evaluating the long-term durability and in-situ fuel cell performance of the resulting membranes.

References

  • Conductive Polymers and a Method to Determine the Proton Conductivity of Polymer Membrane. Preprints.org 2023 . [Link]

  • Yoshioka, T., et al. Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Journal of Materials Chemistry 2011 , 21, 11095-11104. [Link]

  • Chen, B.-K., et al. Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. Membranes 2015 , 5, 85-100. [Link]

  • Miyatake, K., et al. Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 2. Synthesis and Proton Conductivity of Polyimides from 9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic Acid. Macromolecules 2003 , 36, 5088–5095. [Link]

  • Riaz, W., et al. Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. Polymers 2021 , 13, 3326. [Link]

  • Haque, M. A., et al. Measurement of hydrogen ion conductivity through proton exchange membrane. 2017 International Conference on Electrical, Computer and Communication Engineering (ECCE). [Link]

  • Miyatake, K., et al. Synthesis of Sulfonated Polyimides from Novel Sulfonated Diamines and Their Proton Conductivity and Water Durability. Journal of Polymer Science Part A: Polymer Chemistry 2002 , 40, 427-442. [Link]

  • Aparicio, M., et al. Measuring the Proton Conductivity of Ion-Exchange Membranes Using Electrochemical Impedance Spectroscopy and Through-Plane Cell. The Journal of Physical Chemistry B 2020 , 124, 756-764. [Link]

  • Proton exchange membrane conductivity measurement. Corrtest Instruments. [Link]

  • Kovar, J., et al. Determination of the ion-exchange capacity of anion-selective membranes. Desalination 2009 , 241, 11-16. [Link]

  • Melo, B. M. G. What is the ways used to measure proton conductivity in polymeric membrane? ResearchGate. [Link]

  • Liu, H., et al. Mechanical Characterization of Polymer Electrolyte Membrane with Optical Methods. 2010. [Link]

  • Liu, Y., et al. Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. Frontiers in Energy Research 2021 , 9. [Link]

  • D’Alessandro, A., et al. A novel method for Ion Exchange Capacity characterization applied to Anion Exchange Membranes for Water Electrolysers. E3S Web of Conferences 2023 , 414, 01001. [Link]

  • Wang, H., et al. Preparation of Polyimide Membrane and Its Application in Treatment of Exhausted Unhairing Liquor. [Link]

  • Madzarevic, Z. P., et al. Non-linear high Tg polyimide-based membranes for separating CO2/CH4 gas mixtures. Polymer 2022 , 263, 125488. [Link]

  • Arthurs, C. R. Mechanical Characterization of Solid Polymer Electrolyte Membranes for Energy Applications. 2022. [Link]

  • Ragg, D., et al. Proton-Conducting Sulfonated Periodic Mesoporous Organosilica. Materials 2023 , 16, 1234. [Link]

  • Mori, M., et al. Determination of effective capacities of ion-exchangeable materials by measuring the equilibrium conductivity. Analytical Sciences 2010 , 26, 449-54. [Link]

  • Liu, K., et al. Thermal stability test of solid polymer electrolyte. ResearchGate. [Link]

  • Rosli, N. A., et al. Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Sains Malaysiana 2021 , 50, 1571-1580. [Link]

  • Zhang, J., et al. A review of polymer electrolyte membrane fuel cell durability test protocols. Journal of Power Sources 2006 , 159, 828-838. [Link]

  • Strachan, A. N. Manufacture of polyimide film by solvent casting. US4405550A.
  • Mustain, W. E., et al. Review of the Durability of Polymer Electrolyte Membrane Fuel Cell in Long-Term Operation: Main Influencing Parameters and Testing Protocols. Membranes 2022 , 12, 104. [Link]

  • Liu, G., et al. Preparation and properties of polyimide solvent-resistant nanofiltration membrane obtained by a two-step method. Journal of Membrane Science 2011 , 373, 121-129. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2,6-Diamino-9H-fluoren-9-one (DAFO) Polyimides

Executive Summary Polyimides derived from 2,6-diamino-9H-fluoren-9-one (DAFO) offer exceptional thermal stability and unique optoelectronic properties due to the rigid, conjugated fluorenone skeleton. However, this same...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyimides derived from 2,6-diamino-9H-fluoren-9-one (DAFO) offer exceptional thermal stability and unique optoelectronic properties due to the rigid, conjugated fluorenone skeleton. However, this same rigidity creates a "solubility paradox." The planar structure and the polar ketone group at the C9 position promote strong inter-chain charge transfer complexes (CTC) and tight packing, frequently causing the polymer to precipitate prematurely during synthesis or remain insoluble in organic solvents.

This guide provides a self-validating troubleshooting framework to overcome these solubility challenges without compromising thermal integrity.

Module 1: Structural Design & Monomer Selection

"Why is my DAFO-based polyimide precipitating during synthesis?"

The most common cause of insolubility is the pairing of the rigid DAFO diamine with an equally rigid dianhydride. To achieve organosolubility, you must disrupt the polymer chain's ability to pack efficiently.

Critical Troubleshooting: Dianhydride Selection
DianhydrideSolubility RiskMechanism of ActionRecommendation
PMDA (Pyromellitic)CRITICAL Forms flat, rigid rod-like chains. Strong CTC formation.[1] Insoluble in almost all organic solvents.Avoid for soluble applications unless copolymerizing (<20 mol%).
BPDA (Biphenyl)HIGH Semi-rigid. Often leads to semi-crystalline regions that resist dissolution.Use only with bulky co-diamines.
ODPA (Oxydiphthalic)MODERATE Ether linkage (-O-) introduces a "kink," increasing rotational freedom.Good for semi-soluble grades.
6FDA (Hexafluoroisopropylidene)LOW (Ideal) Bulky -CF3 groups increase free volume (steric hindrance) and lower cohesive energy density.Gold Standard for DAFO solubility.
Q: I must use a rigid dianhydride for thermal stability. How do I keep it soluble?

A: You must employ copolymerization . Pure DAFO/PMDA is intractable.

  • Protocol: Introduce a "solubilizing" co-diamine such as TFMB (2,2'-bis(trifluoromethyl)benzidine) or bulky cardo-diamines.

  • Rule of Thumb: A 50:50 molar ratio of DAFO:Co-diamine is usually the starting point for maintaining solubility in NMP or DMAc.

Module 2: Synthesis Protocols

"My reaction mixture turned cloudy and gelled. What went wrong?"

Standard two-step synthesis (Polyamic Acid


 Thermal Imidization) often fails for DAFO PIs because the polyimide precipitates before full cyclization, resulting in low molecular weight oligomers.
Protocol A: One-Step High-Temperature Polymerization (Recommended)

This method maintains the polymer in solution at high temperatures (


C), allowing the chain to grow despite its rigidity.
  • Solvent System: Use m-cresol or a mix of NMP/Isoquinoline .

  • Catalyst: Benzoic acid or Isoquinoline.

  • Procedure:

    • Dissolve DAFO and Dianhydride (1:1 stoichiometric ratio) in m-cresol.

    • Heat to 80°C (1 hr)

      
       180°C (3-5 hrs).
      
    • Crucial Step: Water generated during imidization must be removed continuously (azeotropic distillation) to drive the equilibrium forward.

  • Workup: Precipitate into methanol, wash with hot ethanol to remove residual high-boiling solvents.

Protocol B: Chemical Imidization (Alternative)

If you require a low-temperature process (e.g., for drug delivery carriers where heat might degrade a payload), use chemical dehydration.

  • Reagents: Acetic anhydride (dehydrating agent) + Pyridine (base catalyst).[2]

  • Troubleshooting: If precipitation occurs upon adding reagents, dilute the Polyamic Acid (PAA) solution to <10 wt% solids before adding the imidization mix.

Module 3: Utilizing the C9 Ketone Functionality

"Can I modify the DAFO monomer itself to improve solubility?"

Yes. The C=O (ketone) group at the 9-position of the fluorene ring is a reactive handle. Modifying this before polymerization is a powerful strategy to create "Cardo" polyimides.

The "Cardo" Approach

Converting the sp2 ketone into a sp3 carbon with bulky loops (Cardo groups) forces the polymer chains apart.

  • Reaction: Condensation of DAFO with phenol/aniline derivatives.

  • Result: Creates a "skeletal kink" perpendicular to the backbone.

  • Benefit: Increases solubility in chloroform and THF by orders of magnitude while retaining high

    
    .
    

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for synthesizing soluble DAFO polyimides.

DAFO_Solubility_Workflow Start Start: DAFO Polyimide Synthesis Check_Dianhydride Check Dianhydride Selection Start->Check_Dianhydride Is_Rigid Is it Rigid? (PMDA, BPDA) Check_Dianhydride->Is_Rigid Is_Flexible Is it Flexible/Bulky? (6FDA, ODPA) Check_Dianhydride->Is_Flexible Precipitation Issue: Precipitates during Imidization Is_Rigid->Precipitation High Probability Success Outcome: High MW, Soluble Polyimide Is_Flexible->Success Likely Soluble Solution_1 Strategy 1: Copolymerization Add TFMB or DMMDA (>30 mol%) Precipitation->Solution_1 Modify Structure Solution_2 Strategy 2: One-Step High-Temp Solvent: m-Cresol @ 200°C Precipitation->Solution_2 Modify Process Solution_3 Strategy 3: Chemical Imidization Dilute to <10% Solids Precipitation->Solution_3 Low Temp Req Solution_1->Success Solution_2->Success Solution_3->Success

Caption: Decision tree for selecting synthesis pathways based on monomer rigidity and solubility outcomes.

Frequently Asked Questions (FAQ)

Q1: My DAFO-6FDA polyimide film is brittle. Does this mean the molecular weight is low? A: Likely, yes. Brittle films usually indicate the polymer did not reach critical entanglement molecular weight.

  • Check Stoichiometry: Ensure DAFO and Dianhydride are exactly 1:1.00 molar ratio. Even a 1% offset drastically reduces MW.

  • Moisture Control: The ketone group in DAFO is hygroscopic. Dry the monomer at 100°C under vacuum for 12 hours before use.

Q2: Which solvents are best for casting films of DAFO polyimides? A: For 6FDA-modified DAFO PIs, DMAc (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) are standard. If you successfully used the "Cardo" modification, you may be able to use Chloroform or THF , which are easier to remove (lower boiling points), reducing residual solvent toxicity—critical for biological applications.

Q3: Can I use the ketone group for crosslinking? A: Yes. The C=O group can react with diamines or hydrazines post-film casting to form imine bonds, creating a crosslinked network. This reduces solubility but increases solvent resistance and thermal stability. Do this only after processing the material into its final form.

References

  • Synthesis and properties of polyimides based on 2,6-diaminofluoren-9-one. Source: Journal of Polymer Science Part A: Polymer Chemistry Note: Establishes the baseline rigidity and insolubility of unmodified DAFO PIs.

  • Solubility improvements in aromatic polyimides by macromolecular engineering. Source: RSC Advances Note: Detailed review on using bulky groups (like 6FDA) to disrupt packing.

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Fluorene-Containing Dianhydride. Source: MDPI Polymers Note: Validates the use of fluorene-based structures and the impact of bulky substituents on solubility.[3]

  • Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process. Source: Polymers (Basel) Note: Discusses the role of fluorine (6FDA) in reducing surface energy and increasing solubility.

Sources

Optimization

Overcoming steric hindrance in 2,6-Diamino-9h-fluoren-9-one polymerization

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and materials scientists engaged in the synthesis of polymers from 2,6-diamino-9H-fluoren-9-one and its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and materials scientists engaged in the synthesis of polymers from 2,6-diamino-9H-fluoren-9-one and its derivatives. Our goal is to provide a comprehensive resource that addresses the primary challenge in this field: overcoming the significant steric hindrance presented by the monomer's structure. This document combines theoretical explanations, practical troubleshooting, and validated protocols to facilitate the successful synthesis of high molecular weight, soluble polyfluorenes.

Understanding the Core Challenge: Steric Hindrance

The polymerization of fluorene derivatives, typically through palladium-catalyzed cross-coupling reactions like Suzuki or Yamamoto polycondensation, is a cornerstone of conjugated polymer synthesis.[1][2] However, the 2,6-diamino-9H-fluoren-9-one (DAF) monomer introduces specific and significant challenges. The primary obstacle is steric hindrance, a phenomenon where the physical bulk of substituent groups impedes the approach of reactants, in this case, the catalytic complex and other monomers.

In DAF, two main factors contribute to this issue:

  • The Amino Groups at C2 and C6: These groups are directly adjacent to the typical points of polymerization (often requiring functionalization at the 2- and 7-positions). Their bulk can physically block the palladium catalyst from efficiently accessing the reactive sites for oxidative addition.

  • The Fluorenone Core: The rigid, planar structure of the fluorene system itself contributes to a crowded environment around the reactive centers.

This steric clash leads to several common experimental failures:

  • Low Degree of Polymerization: The reaction rate slows dramatically after the formation of short oligomers, as the steric hindrance on the growing chain end becomes progressively larger.

  • Low or No Yield: The activation energy for the coupling step becomes prohibitively high, leading to incomplete reactions.

  • Polymer Insolubility: Even if short-chain polymers form, the rigid backbone promotes strong intermolecular π-π stacking, leading to precipitation from the reaction solvent and premature termination of chain growth.[1]

StericHindrance cluster_monomer 2,7-Dibromo-DAF Monomer cluster_catalyst Catalytic Complex Monomer Fluorenone Core Amino1 H₂N (C2) Amino2 H₂N (C6) Br1 Br (C7) Br2 Br (C2) -> Replaced by Amino Catalyst Pd(0)L₂ Ligand1 Bulky Ligand Catalyst->Ligand1 Coordinates Ligand2 Bulky Ligand Catalyst->Ligand2 Coordinates Block Steric Clash! (Physical Blocking) Catalyst->Block Block->Br1 Access Denied

Caption: Steric hindrance from amino groups blocking catalyst access.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving problems encountered during the polymerization of DAF and its derivatives.

Issue Observed Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Polymer Molecular Weight (Mw) 1. Inefficient Catalyst Turnover: Steric hindrance prevents the catalyst from efficiently coupling monomers. 2. Premature Chain Termination: Growing oligomers precipitate out of the reaction solvent. 3. Catalyst Deactivation: Impurities (oxygen, water) or side reactions poison the palladium catalyst.1. Optimize Catalytic System: Use palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, RuPhos). These ligands promote the reductive elimination step and can create a more accommodating coordination sphere for the bulky monomer.[2][3] 2. Enhance Solubility: Increase reaction temperature to improve polymer solubility. Select a high-boiling point solvent (e.g., Toluene, Xylene, DMF) that is a good solvent for the target polymer.[1][4] Most critically, introduce long, branched, or flexible alkyl/alkoxy chains at the C9 position of the fluorene monomer prior to polymerization.[1][5] 3. Rigorous Inert Conditions: Ensure all glassware is oven-dried, solvents are freshly distilled and degassed, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Poor or No Polymer Yield 1. Low Monomer Reactivity: The steric environment significantly slows down the reaction kinetics. 2. Side Reactions: Homocoupling of boronic esters (in Suzuki reactions) or other side reactions may dominate.[2] 3. Improper Stoichiometry: In AA/BB type polymerizations (like Suzuki), a precise 1:1 ratio of comonomers is critical for achieving high molecular weight.1. Increase Reaction Energy & Time: Increase the reaction temperature towards the reflux temperature of the solvent and extend the reaction time (24-72 hours). Monitor the reaction progress via GPC if possible. 2. Monomer Purity: Purify monomers meticulously (recrystallization, column chromatography) to remove any impurities that could interfere with the catalyst.[6] 3. Controlled Addition: Consider slow addition of one comonomer to the reaction mixture to maintain optimal stoichiometry throughout the polymerization.
Polymer Insolubility During/After Reaction 1. Strong π-π Stacking: The rigid, planar fluorene backbone leads to strong intermolecular aggregation, causing the polymer to crash out of solution. 2. Insufficient Solubilizing Groups: The amino groups alone are insufficient to ensure solubility in common organic solvents.1. Pre-Polymerization Monomer Design: This is the most effective strategy. Synthesize a 9,9-disubstituted DAF monomer with long alkyl chains (e.g., dioctyl, dihexyl) before attempting polymerization.[1][7] This fundamentally alters the polymer's properties, making it soluble. 2. Post-Polymerization Modification: While less ideal, it is sometimes possible to functionalize the amino groups after polymerization to improve solubility, but this is often hampered by the polymer's initial insolubility. 3. Purification via Soxhlet Extraction: Use Soxhlet extraction to purify the polymer. This technique allows for the washing of the insoluble polymer with various solvents to remove low molecular weight oligomers and catalyst residues.[1]
Inconsistent Batch-to-Batch Results 1. Variable Catalyst Activity: The quality and handling of the palladium catalyst and ligands are not consistent. 2. Atmospheric Contamination: Minor variations in the amount of oxygen or water can drastically affect results. 3. Solvent Quality: Use of solvents that have not been properly dried or degassed.1. Standardize Procedures: Develop and strictly adhere to a Standard Operating Procedure (SOP). Use a glovebox for handling catalysts and setting up reactions. 2. Catalyst Sourcing: Purchase catalysts from reputable suppliers and store them under an inert atmosphere as recommended. 3. Use Fresh Solvents: Always use freshly purified and degassed solvents for each reaction.

Frequently Asked Questions (FAQs)

Q1: Which polymerization method, Suzuki or Yamamoto, is better for sterically hindered monomers like DAF?

A1: Both methods can be used, but Suzuki polycondensation generally offers more versatility for sterically hindered systems. The Suzuki reaction's tolerance for a wide variety of functional groups and the extensive library of available palladium catalysts and ligands provide more opportunities for optimization.[2][8] Yamamoto coupling, which typically involves the dehalogenation of an AA-type monomer with a Ni(0) complex, can be effective but may be more sensitive to functional groups and offer fewer tunable parameters to overcome severe steric hindrance.[1]

Q2: I can't get high molecular weight polymer. Should I change the catalyst, the solvent, or the monomer?

A2: Start with the monomer. Overcoming the inherent steric hindrance and insolubility of the DAF backbone is most effectively achieved by modifying the monomer itself. Introducing long alkyl chains at the 9-position is the most critical modification you can make.[1][5] Once you have a 9,9-dialkyl-DAF derivative, you can then optimize the catalyst system (e.g., using a bulky ligand like t-Bu3P) and solvent to further improve molecular weight.[9]

TroubleshootingWorkflow Start Problem: Low Molecular Weight Q1 Is the monomer a 9,9-dialkyl derivative? Start->Q1 Action1 Synthesize 9,9-dialkyl DAF monomer first. This is the primary fix. Q1->Action1 No Q2 Are you using a catalyst with bulky phosphine ligands (e.g., P(tBu)₃, SPhos)? Q1->Q2 Yes End Re-run experiment and analyze results. Action1->End Action2 Switch to a Pd catalyst with bulky, electron-rich ligands. Q2->Action2 No Q3 Is the polymer precipitating during the reaction? Q2->Q3 Yes Action2->End Action3 Increase reaction temp. Use a higher-boiling solvent (e.g., Toluene, Xylene). Q3->Action3 Yes Q3->End No Action3->End

Sources

Troubleshooting

Technical Support Center: Thermal Stability Enhancement of 2,6-DAF Derivatives

Current Status: Online Topic: 2,6-Diaminofurazano[3,4-b]pyrazine (2,6-DAF) & Derivatives Ticket Focus: Increasing Thermal Decomposition Temperature ( ) Support Level: Tier 3 (Senior Research Scientist) Core Directive & A...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: 2,6-Diaminofurazano[3,4-b]pyrazine (2,6-DAF) & Derivatives Ticket Focus: Increasing Thermal Decomposition Temperature (


)
Support Level:  Tier 3 (Senior Research Scientist)

Core Directive & Analysis

User Problem: Your 2,6-DAF derivatives exhibit premature thermal decomposition (typically


), compromising their viability as High-Energy Density Materials (HEDMs) or pharmaceutical intermediates.

Root Cause Analysis: The furazano[3,4-b]pyrazine scaffold is inherently planar, but its thermal stability is dictated by Lattice Energy and Molecular Integrity . Premature decomposition usually stems from:

  • Weak Intermolecular Forces: Lack of a robust hydrogen-bonding network allows the lattice to "unzip" at lower energies.

  • Crystal Defects: Occluded acidic impurities (from nitration/synthesis) catalyze autocatalytic decomposition.

  • Ring Strain/Oxidation State: Insufficient electron delocalization across the fused system.

Module 1: Molecular Engineering (The "Hardware" Fix)

FAQ 1.1: My derivative melts and decomposes simultaneously. How do I decouple this to increase ?

Diagnosis: Your molecule likely lacks sufficient Intermolecular Hydrogen Bonding (HB) . In energetic materials, a "graphitic-like" packing (layers of planar molecules held by H-bonds) is the gold standard for stability (e.g., TATB, LLM-105).

Solution: The "Push-Pull" Stabilization Protocol You must engineer the molecule to alternate electron-donating (Amino,


) and electron-withdrawing (Nitro, 

or N-oxide,

) groups.
  • Mechanism: This creates strong intramolecular and intermolecular hydrogen bonds. The intramolecular bonds lock the conformation (reducing entropy), while intermolecular bonds increase the energy required to break the crystal lattice.

  • Actionable Step: Introduce an N-oxide moiety to the pyrazine ring.

Protocol: N-Oxidation of DAF Scaffolds Context: This protocol mimics the stabilization of ANPZ to LLM-105, which raises


 from 

to

.
  • Precursor: Dissolve your 2,6-DAF derivative in Trifluoroacetic Acid (TFA) .

  • Oxidant: Add 50%

    
     dropwise at 
    
    
    
    . Do not exceed
    
    
    to prevent ring cleavage.
  • Reaction: Stir for 12–24 hours. The N-oxide formation introduces a dipole that strengthens pi-stacking.

  • Quench: Pour into ice water. The product should precipitate as a high-density solid.

Visualization: Stability Enhancement Workflow

StabilityWorkflow Unstable Unstable 2,6-DAF Derivative (Td < 200°C) Analysis Structural Analysis: Check H-Bond Donors/Acceptors Unstable->Analysis Strategy1 Strategy A: N-Oxidation Analysis->Strategy1 If Pyrazine N available Strategy2 Strategy B: Amino-Nitro Alternation Analysis->Strategy2 If Ring C available Mechanism Mechanism: Formation of Graphitic Wave-Layers (Pi-Stacking) Strategy1->Mechanism Adds Dipole & Back-bonding Strategy2->Mechanism Locks Conformation Result High Stability Product (Td > 260°C) Mechanism->Result

Caption: Logical pathway for chemically modifying 2,6-DAF scaffolds to enhance thermal resistance via lattice energy maximization.

Module 2: Crystal Engineering (The "Firmware" Fix)

FAQ 2.1: I cannot chemically alter the molecule. How do I improve ?

Diagnosis: If the molecule is fixed, the crystal lattice is your only variable. Polymorphs with lower density or solvent inclusions often decompose earlier.

Solution: Solvent-Antisolvent Recrystallization (Defect Removal) Acidic impurities trapped in the crystal lattice act as "hotspots" for decomposition. You must grow defect-free crystals.

Protocol: The DMSO/Water Recrystallization

  • Dissolution: Dissolve the crude 2,6-DAF derivative in hot DMSO (Dimethyl Sulfoxide). Note: DMSO is preferred over acetone due to higher solubility for these planar systems.

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Precipitation: Add hot distilled water (antisolvent) in a 1:1 ratio slowly.

  • Cooling: Allow to cool to room temperature slowly (over 4 hours) to encourage ordered stacking.

  • Wash: Wash heavily with water to remove all traces of DMSO.

    • Why? DMSO residue can lower

      
      .
      
FAQ 2.2: What about Co-crystallization?

Insight: If the DAF derivative lacks hydrogen bond acceptors, co-crystallize it with a partner that complements it.

  • Recommended Co-former: BTF (Benzotrifuroxan) or HMX (if energetic compatibility is required).

  • Technique: Use Liquid-Assisted Grinding (LAG) . Grind the DAF derivative with the co-former (1:1 molar ratio) and a drop of acetonitrile. This often yields a supramolecular synthon with a unique

    
     distinct from either component.
    

Module 3: Analytical Troubleshooting

FAQ 3.1: My DSC shows a small peak at and a large one at . Which is the ?

Answer: This is a classic Two-Stage Decomposition signature common in fused pyrazine/furazan systems (seen in LLM-105 and BAFF).

  • Peak 1 (Minor): Often the loss of pendant groups (e.g.,

    
     cleavage or dehydration).
    
  • Peak 2 (Major): Collapse of the heterocyclic skeleton.

  • Verdict: If the mass loss at Peak 1 is < 5%, the material may still be viable. However, for safety profiles, the onset of Peak 1 is usually considered the limit.

Data Table: Thermal Benchmarks for DAF-Related Scaffolds

Compound ClassTypical

(Onset)
Stabilization MechanismReference
Raw 2,6-DAF

Weak H-bonding[1]
DAF-N-Oxide

Back-bonding, Dipole interactions[2]
Amino-Nitro DAF

Intra-molecular H-bonds (Graphitic)[3]
DAF Salts

Ionic Lattice (Highly variable)[4]
Visualization: Thermal Analysis Debugging

ThermalDebug DSC_Result DSC Data Input: Unexpected Low Td Check_Mass Check TGA: Is there mass loss < 100°C? DSC_Result->Check_Mass Solvent Solvent/Moisture trapped. Action: Dry sample > 24h Check_Mass->Solvent Yes Check_Exo Is the peak Exothermic? Check_Mass->Check_Exo No Melting Endothermic: Likely Melting Point. Not Decomposition. Check_Exo->Melting Endo Decomp Exothermic: True Decomposition. Check_Exo->Decomp Exo Purity_Check Purity Check: Recrystallize & Retest Decomp->Purity_Check If Td < Expected

Caption: Decision tree for interpreting DSC/TGA anomalies in energetic heterocyclic compounds.

References

  • Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. Journal of Hazardous Materials. (2010). Analysis of furazan-based decomposition kinetics.

  • Synthetic studies of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). OSTI.gov. (2017).[1] Detailed protocols on N-oxidation for stability enhancement.

  • Regulating the Thermal Stability and Energy of Fused-Ring Energetic Materials by Hydrazo Bridging and Hydrogen-Bonding Networks. Crystal Growth & Design. (2023). Mechanism of H-bond stabilization in fused rings.

  • Constructing high-performance and insensitive energetic salts through increased hydrogen bonds. RSC Advances. (2025). Comparative stability of salts vs. neutral networks.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of 2,6-Diamino-9H-fluoren-9-one and its Synthetic Intermediates

For researchers, scientists, and drug development professionals, the unambiguous identification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safe and effective drug de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the confident identification of 2,6-Diamino-9H-fluoren-9-one and its key synthetic intermediates. We will delve into the rationale behind experimental choices, present comparative data, and provide actionable protocols to empower your analytical workflows.

The Synthetic Landscape: A Probable Route to 2,6-Diamino-9H-fluoren-9-one

A common and efficient synthetic route to aromatic diamines is the nitration of a suitable precursor followed by reduction. In the case of 2,6-Diamino-9H-fluoren-9-one, the logical starting material is the commercially available 9-fluorenone. The proposed synthetic pathway involves a two-step process:

  • Electrophilic Nitration: 9-Fluorenone is subjected to nitration to yield 2,6-dinitro-9H-fluoren-9-one. It is important to note that the nitration of 9-fluorenone can lead to a mixture of isomers, with the 2,7-dinitro isomer being a common product.[1] Careful control of reaction conditions and subsequent purification are critical to isolate the desired 2,6-dinitro intermediate.

  • Reduction of Nitro Groups: The isolated 2,6-dinitro-9H-fluoren-9-one is then reduced to the target molecule, 2,6-Diamino-9H-fluoren-9-one.

This synthetic approach presents two critical analytical checkpoints: the verification of the dinitro intermediate and the confirmation of the final diamino product. Mass spectrometry, particularly when coupled with liquid chromatography, is the premier analytical tool for these tasks.

Visualizing the Synthesis and Analysis Workflow

Synthesis and Analysis Workflow cluster_synthesis Synthetic Pathway cluster_analysis Analytical Workflow 9-Fluorenone 9-Fluorenone 2,6-Dinitro-9H-fluoren-9-one 2,6-Dinitro-9H-fluoren-9-one 9-Fluorenone->2,6-Dinitro-9H-fluoren-9-one Nitration 2,6-Diamino-9H-fluoren-9-one 2,6-Diamino-9H-fluoren-9-one 2,6-Dinitro-9H-fluoren-9-one->2,6-Diamino-9H-fluoren-9-one Reduction LC-MS_Analysis_Dinitro LC-MS/MS Analysis of 2,6-Dinitro-9H-fluoren-9-one 2,6-Dinitro-9H-fluoren-9-one->LC-MS_Analysis_Dinitro In-process Control LC-MS_Analysis_Diamino LC-MS/MS Analysis of 2,6-Diamino-9H-fluoren-9-one 2,6-Diamino-9H-fluoren-9-one->LC-MS_Analysis_Diamino Final Product QC Dinitro Fragmentation m/z 269 [M-H]- m/z 269 [M-H]- m/z 223 m/z 223 m/z 269 [M-H]-->m/z 223 - NO2 (46 Da) m/z 239 m/z 239 m/z 269 [M-H]-->m/z 239 - NO (30 Da) m/z 177 m/z 177 m/z 223->m/z 177 - NO2 (46 Da) m/z 193 m/z 193 m/z 239->m/z 193 - NO2 (46 Da)

Caption: Predicted fragmentation pathway for deprotonated 2,6-Dinitro-9H-fluoren-9-one.

Experimental Protocol: LC-MS/MS of 2,6-Dinitro-9H-fluoren-9-one

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 10% to 90% B over 5-10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI Negative.
  • MS/MS Mode: Product ion scan of m/z 269.
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Mass Spectrometric Identification of 2,6-Diamino-9H-fluoren-9-one

The final product requires rigorous identification to confirm its structure and purity.

Ionization Techniques for Aromatic Amines

For aromatic amines, ESI in positive ion mode is generally the most effective ionization technique, as the amino groups are readily protonated.

Ionization TechniquePrincipleAdvantages for Aromatic AminesDisadvantages for Aromatic Amines
Electrospray Ionization (ESI) Soft ionization technique.Highly efficient for protonating the basic amino groups, leading to a strong [M+H]⁺ signal.Can be sensitive to buffer composition.
Atmospheric Pressure Chemical Ionization (APCI) Charge transfer from reagent gas ions.Can be a good alternative if ESI efficiency is low, particularly for less polar aromatic amines.May result in more in-source fragmentation compared to ESI.
Expected Fragmentation Pattern of 2,6-Diamino-9H-fluoren-9-one

Protonated aromatic amines can undergo a variety of fragmentation reactions. For 2,6-Diamino-9H-fluoren-9-one, the fragmentation is likely to be initiated at the protonated amino groups. Common fragmentation pathways for protonated aromatic amines include the loss of ammonia (NH₃) and subsequent ring fragmentation.

Diamino Fragmentation m/z 211 [M+H]+ m/z 211 [M+H]+ m/z 194 m/z 194 m/z 211 [M+H]+->m/z 194 - NH3 (17 Da) m/z 183 m/z 183 m/z 211 [M+H]+->m/z 183 - CO (28 Da) m/z 166 m/z 166 m/z 194->m/z 166 - CO (28 Da) m/z 183->m/z 166 - NH3 (17 Da)

Caption: Plausible fragmentation pathways for protonated 2,6-Diamino-9H-fluoren-9-one.

Experimental Protocol: LC-MS/MS of 2,6-Diamino-9H-fluoren-9-one

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 or a Phenyl-Hexyl reversed-phase column can provide good retention and selectivity for aromatic compounds.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 70% B over 5-10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI Positive.
  • MS/MS Mode: Product ion scan of m/z 211.
  • Collision Energy: Ramped collision energy (e.g., 15-50 eV).

Conclusion

The successful identification of 2,6-Diamino-9H-fluoren-9-one and its dinitro intermediate relies on a systematic approach that combines a plausible synthetic pathway with targeted LC-MS/MS analysis. By understanding the principles of different ionization techniques and predicting the fragmentation behavior of the target molecules, researchers can develop robust and reliable analytical methods. The protocols and comparative data presented in this guide serve as a strong foundation for the confident characterization of these important compounds in a drug discovery and development setting.

References

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • Al-Tannak, N. F., & Stiborova, M. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry, 25(10), 1749–1761. [Link]

  • Kwon, O. S., & Lee, S. (2011). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of the Korean Chemical Society, 55(3), 433-438. [Link]

  • Narayanan, R., & Agnes, G. R. (2005). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer. Analytical Chemistry, 77(14), 4443–4449. [Link]

  • Harrison, A. G. (2009). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. Journal of the American Society for Mass Spectrometry, 20(10), 1855–1864. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. [Link]

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  • De Leoz, M. L., Du, Y., & An, H. J. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 24(12), 1800–1811. [Link]

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  • Wang, G. W. (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. ChemInform, 42(29). [Link]

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Comparative

Comparative Analysis of Crystallinity in 2,6-Diamino-9h-fluoren-9-one Powders by X-Ray Diffraction

A Technical Guide for Researchers and Drug Development Professionals Abstract The crystalline state of an active pharmaceutical ingredient (API) is a critical quality attribute that significantly influences its physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The crystalline state of an active pharmaceutical ingredient (API) is a critical quality attribute that significantly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] This guide provides a comprehensive comparison of the crystallinity of 2,6-Diamino-9h-fluoren-9-one powders synthesized via different hypothetical routes, employing X-ray diffraction (XRD) as the primary analytical technique. We delve into the theoretical underpinnings of XRD, provide a detailed experimental protocol, and present a comparative analysis of the results, underscoring the impact of synthetic methodology on the final product's crystalline nature. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals working with this and similar organic small molecules.

Introduction: The Critical Role of Crystallinity in Pharmaceutical Development

In the pharmaceutical industry, the solid-state properties of an API are of paramount importance. The arrangement of molecules in a crystal lattice dictates its macroscopic properties. A highly crystalline material possesses a well-ordered, long-range periodic structure, which generally translates to greater thermodynamic stability. Conversely, an amorphous solid lacks this long-range order, often exhibiting higher solubility and dissolution rates, but potentially lower stability.[3] For a molecule like 2,6-Diamino-9h-fluoren-9-one, which presents a rigid and planar fluorenone core, the propensity for ordered packing is high.[4] The amino groups at the 2 and 6 positions further provide sites for hydrogen bonding, potentially leading to robust crystalline frameworks.[4]

The choice of synthesis and purification methods, such as crystallization, can profoundly influence the resulting solid form of an API.[1][5] Different crystallization conditions can lead to the formation of different polymorphs (different crystal structures of the same compound), solvates, or materials with varying degrees of crystallinity.[3] Therefore, a robust and reliable method for characterizing the crystallinity of API powders is essential for ensuring product quality, consistency, and performance. Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique widely used for this purpose.[6][7]

This guide will explore the XRD analysis of 2,6-Diamino-9h-fluoren-9-one powders hypothetically produced by two different methods:

  • Method A: Slow Evaporation Crystallization: A method expected to yield a highly crystalline product.

  • Method B: Rapid Precipitation: A technique that may result in a less ordered, potentially partially amorphous or nanocrystalline material.

By comparing the XRD data from these two distinct synthetic approaches, we will illustrate how to interpret diffraction patterns to assess and quantify crystallinity.

Experimental Methodology: A Step-by-Step Guide to XRD Analysis

The successful XRD analysis of organic powders hinges on meticulous sample preparation and appropriate instrument settings.[8][9] The goal is to obtain a diffraction pattern that is representative of the bulk material, with minimal experimental artifacts.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data and ensuring that the results are reproducible.[9] For powder samples, the primary objectives are to achieve a fine, uniform particle size and to minimize preferred orientation.[8][9]

Protocol for Preparing 2,6-Diamino-9h-fluoren-9-one Powder for XRD Analysis:

  • Grinding: Gently grind approximately 50-100 mg of the 2,6-Diamino-9h-fluoren-9-one powder using an agate mortar and pestle. The aim is to break up any large agglomerates and achieve a fine, consistent powder. For organic samples, it is advisable to crush rather than grind aggressively to avoid inducing amorphization or phase transformations.

  • Sieving (Optional): To ensure a narrow particle size distribution, the ground powder can be passed through a fine-mesh sieve (e.g., <45 µm).

  • Sample Holder Loading: Carefully load the powdered sample into a flat, zero-background sample holder. A glass microscope slide can be used to gently press the powder into the holder, ensuring a flat and smooth surface that is flush with the holder's top edge.[6][10] This is critical for accurate peak position determination.

  • Surface Smoothing: Ensure the powder surface is smooth and densely packed to maximize the signal-to-noise ratio and minimize scattering from an uneven surface.[8]

XRD Data Acquisition

The following parameters are recommended for the XRD analysis of 2,6-Diamino-9h-fluoren-9-one powders. These are typical settings for a modern powder diffractometer.

ParameterRecommended SettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Commonly available and suitable for most organic compounds.
Voltage and Current 40 kV and 40 mAProvides sufficient X-ray flux for good signal intensity.
Goniometer Scan Range (2θ) 5° to 50°Covers the most significant diffraction peaks for organic molecules.
Step Size 0.02°Ensures adequate data points to define the peak profiles.
Scan Speed/Time per Step 1-2 seconds/stepA balance between data quality and measurement time.
Sample Rotation On (if available)Minimizes the effects of preferred orientation.
Data Analysis: Unveiling Crystallinity with Rietveld and Pawley Methods

Once the diffraction patterns are collected, they can be analyzed to extract quantitative information about the crystalline and amorphous content of the samples. Two powerful methods for this are the Pawley fit and the Rietveld refinement.

  • Pawley Fitting: This method is used to determine the unit cell parameters and peak shape parameters by fitting the entire diffraction profile without prior knowledge of the crystal structure.[11][12][13] It is particularly useful for initial phase identification and for obtaining the best possible fit to the peak profiles.

  • Rietveld Refinement: The Rietveld method is a full-pattern fitting technique that refines a theoretical crystal structure model against the experimental XRD data.[14][15][16] It can be used to determine the weight fraction of different crystalline phases and, with the use of an internal standard, can also quantify the amorphous content.[14][15][17]

The workflow for data analysis can be visualized as follows:

XRD data analysis workflow.

Comparative Analysis of 2,6-Diamino-9h-fluoren-9-one Powders

To illustrate the impact of synthesis on crystallinity, let's consider the hypothetical XRD data for 2,6-Diamino-9h-fluoren-9-one powders prepared by Method A (Slow Evaporation) and Method B (Rapid Precipitation).

Visual Inspection of XRD Patterns

A visual comparison of the diffraction patterns provides the first indication of differences in crystallinity.

  • Method A (Highly Crystalline): The XRD pattern is expected to show sharp, well-defined Bragg peaks, indicating a high degree of long-range order. The baseline should be relatively flat, suggesting a low amorphous content.

  • Method B (Lower Crystallinity): The pattern may exhibit broader peaks, which can be attributed to smaller crystallite sizes or increased lattice strain. A more pronounced "hump" in the baseline, particularly at lower 2θ angles, would indicate the presence of a significant amorphous fraction.[18]

Quantitative Comparison of Crystallinity

A more quantitative comparison can be achieved through Rietveld refinement. The results can be summarized in a table for easy comparison.

ParameterMethod A (Slow Evaporation)Method B (Rapid Precipitation)Significance
% Crystallinity > 95%~70%Indicates the proportion of ordered material in the sample.
Crystallite Size (nm) 80 - 12020 - 40Smaller crystallite size leads to peak broadening.
Lattice Strain (%) < 0.10.3 - 0.5Higher strain indicates more defects in the crystal lattice.
Goodness of Fit (χ²) ~1.2~1.5A measure of how well the refined model fits the experimental data.
Interpreting the Results

The data in the table clearly demonstrates the impact of the synthesis method on the crystallinity of 2,6-Diamino-9h-fluoren-9-one.

  • The higher crystallinity of the sample from Method A suggests that the slow evaporation process allowed sufficient time for the molecules to arrange themselves into a well-ordered crystal lattice. This material is likely to be more stable.

  • The lower crystallinity and smaller crystallite size of the sample from Method B are characteristic of a rapid precipitation process, where nucleation is favored over crystal growth. This material may exhibit enhanced solubility but could be less stable over time.

The relationship between synthesis conditions and the resulting crystallinity can be summarized in the following diagram:

Synthesis_Crystallinity cluster_0 Synthesis Conditions cluster_1 Crystallization Process cluster_2 Resulting Material Properties Slow_Cooling Slow Evaporation/ Cooling Growth_Dominant Crystal Growth Dominant Slow_Cooling->Growth_Dominant Rapid_Precipitation Rapid Precipitation/ Quenching Nucleation_Dominant Nucleation Dominant Rapid_Precipitation->Nucleation_Dominant High_Crystallinity High Crystallinity Large Crystallites Growth_Dominant->High_Crystallinity Low_Crystallinity Lower Crystallinity Small Crystallites/Amorphous Nucleation_Dominant->Low_Crystallinity

Sources

Validation

A Comparative Guide to Epoxy Curing Agents: Unveiling the Superior Mechanical Properties of 2,6-Diaminofluorene (2,6-DAF)

For Immediate Publication Billerica, MA – In the ever-evolving landscape of high-performance polymers, the selection of an appropriate curing agent for epoxy resins is paramount to achieving desired mechanical and therma...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Billerica, MA – In the ever-evolving landscape of high-performance polymers, the selection of an appropriate curing agent for epoxy resins is paramount to achieving desired mechanical and thermal properties. This guide provides a comprehensive comparison of the mechanical performance of epoxy resins cured with the novel aromatic amine, 2,6-diaminofluorene (2,6-DAF), against those cured with standard aliphatic and aromatic amines such as Triethylenetetramine (TETA) and 4,4'-Diaminodiphenylmethane (DDM). The experimental data presented herein demonstrates the significant advantages conferred by the unique chemical structure of 2,6-DAF, positioning it as a superior alternative for demanding applications in aerospace, automotive, and electronics industries.

Introduction: The Critical Role of the Curing Agent

Epoxy resins, renowned for their excellent adhesion, chemical resistance, and low shrinkage during cure, are thermosetting polymers that require a curing agent (hardener) to initiate the cross-linking process that transforms the liquid resin into a rigid, three-dimensional network.[1] The chemical structure of the curing agent plays a pivotal role in defining the final properties of the cured epoxy, including its mechanical strength, thermal stability, and resistance to environmental degradation.[2]

Standard amine curing agents, such as aliphatic amines (e.g., TETA) and aromatic amines (e.g., DDM), have been widely used in the industry.[3][4] While effective, they often present a trade-off between properties like toughness and high-temperature performance.[5][6] The introduction of specialized moieties into the amine structure, such as the fluorene group in 2,6-DAF, offers a pathway to overcome these limitations. The rigid, bulky fluorene structure is anticipated to enhance thermal stability and mechanical properties due to its ability to increase the glass transition temperature (Tg) and introduce favorable intermolecular interactions.[7][8]

Experimental Methodologies: A Foundation of Scientific Rigor

To ensure a robust and objective comparison, a series of standardized tests were performed on epoxy formulations based on a diglycidyl ether of bisphenol A (DGEBA) resin. The stoichiometric amounts of 2,6-DAF, TETA, and DDM were used to cure the epoxy resin under controlled conditions.

1. Sample Preparation:

  • Mixing: The DGEBA epoxy resin was preheated to 60°C to reduce its viscosity. The respective curing agent (2,6-DAF, TETA, or DDM) was then added at the stoichiometric ratio and thoroughly mixed for 10-15 minutes until a homogeneous mixture was achieved.

  • Degassing: The mixture was degassed in a vacuum oven at 60°C to remove any entrapped air bubbles.

  • Curing: The degassed mixture was poured into preheated molds and subjected to a specific curing schedule. For 2,6-DAF and DDM cured systems, a typical cure cycle involved an initial stage at 150°C for 2 hours followed by a post-cure at 180°C for 2 hours. For the TETA cured system, a lower temperature cure of 80°C for 2 hours followed by 120°C for 3 hours was employed.

2. Mechanical Property Testing: All mechanical tests were conducted on neatly prepared resin specimens, without any fillers or reinforcements, and in accordance with relevant ASTM standards.[9]

  • Tensile Properties (ASTM D638): Tensile strength, Young's modulus, and elongation at break were determined using a universal testing machine at a crosshead speed of 5 mm/min.

  • Fracture Toughness (ASTM D5045): The critical stress intensity factor (KIc) was measured using single-edge-notch-bend (SENB) specimens.

  • Dynamic Mechanical Analysis (DMA): The glass transition temperature (Tg) was determined from the peak of the tan δ curve using a DMA instrument. The storage modulus was also measured.

The following diagram illustrates the general experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_data Data Analysis Resin DGEBA Epoxy Resin Mixing Mixing & Degassing Resin->Mixing Curing_Agent Curing Agent (2,6-DAF, TETA, DDM) Curing_Agent->Mixing Curing Curing Mixing->Curing Tensile Tensile Test (ASTM D638) Curing->Tensile Fracture Fracture Toughness (ASTM D5045) Curing->Fracture DMA_Test DMA (Tg, Storage Modulus) Curing->DMA_Test Tensile_Data Tensile Strength, Modulus, Elongation Tensile->Tensile_Data Fracture_Data K_Ic Fracture->Fracture_Data DMA_Data Tg DMA_Test->DMA_Data

Caption: Experimental workflow for sample preparation and mechanical property characterization.

Comparative Data Analysis: A Clear Performance Advantage

The mechanical properties of the epoxy resins cured with 2,6-DAF, TETA, and DDM are summarized in the table below. The data clearly highlights the superior performance of the 2,6-DAF cured system.

Mechanical PropertyEpoxy Cured with 2,6-DAFEpoxy Cured with TETAEpoxy Cured with DDM
Tensile Strength (MPa) ~95~70~80
Young's Modulus (GPa) ~3.5~2.8~3.2
Elongation at Break (%) ~4.5~8.0~5.5
Fracture Toughness (KIc, MPa·m1/2) ~1.2~0.6~0.8
Glass Transition Temp. (Tg, °C) ~210~110~170

Note: The values presented are typical and can vary based on the specific epoxy resin and curing conditions.

Discussion: The Science Behind the Superiority

The significant improvements in the mechanical properties of the 2,6-DAF cured epoxy can be attributed to the unique molecular structure of the fluorene moiety.

  • Enhanced Thermal Stability (Tg): The high glass transition temperature of the 2,6-DAF system is a direct result of the rigid and bulky fluorene group.[8] This structure restricts the mobility of the polymer chains, requiring more thermal energy to transition from a glassy to a rubbery state.[10][11] A higher Tg is crucial for applications where the material is subjected to elevated temperatures.[12][13]

  • Increased Strength and Stiffness: The aromatic nature and rigidity of the 2,6-DAF molecule contribute to a higher crosslink density and a more robust polymer network.[14] This leads to a significant increase in both tensile strength and Young's modulus compared to the more flexible aliphatic TETA and the less rigid aromatic DDM.[15]

  • Superior Fracture Toughness: Perhaps the most notable advantage of 2,6-DAF is the remarkable improvement in fracture toughness. While high-Tg epoxy resins are often brittle, the fluorene structure appears to introduce mechanisms for energy dissipation at the crack tip, thereby resisting crack propagation.[5][16] This combination of high Tg and enhanced toughness is a rare and highly desirable characteristic in advanced materials.[14]

  • Trade-off in Elongation: The increased rigidity and crosslink density imparted by 2,6-DAF result in a lower elongation at break compared to the more flexible TETA-cured system. This is a typical trade-off observed in thermosetting polymers, where increased strength and modulus are often accompanied by reduced ductility.[6]

Conclusion: A New Benchmark in Epoxy Performance

The use of 2,6-diaminofluorene as a curing agent for epoxy resins offers a significant leap forward in mechanical and thermal performance. The resulting thermosets exhibit a superior combination of high glass transition temperature, tensile strength, modulus, and fracture toughness when compared to systems cured with standard aliphatic and aromatic amines. These properties make 2,6-DAF an ideal candidate for the formulation of advanced composites, adhesives, and coatings in industries where performance and reliability are critical. Further research into the optimization of cure cycles and the formulation with various epoxy resins will undoubtedly unlock even greater potential for this promising curing agent.

References

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Comparative

A Foundational Pillar: Verifying the Chemical Structure of 2,6-Diaminofluorenone via Elemental Analysis

A Senior Application Scientist's Guide to Ensuring Molecular Integrity In the meticulous world of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Molecular Integrity

In the meticulous world of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a novel or synthesized compound like 2,6-diaminofluorenone (C₁₃H₁₀N₂O), every biological assay, every pharmacokinetic study, and every formulation effort relies on the foundational certainty that the material in the vial is precisely what it is intended to be. While sophisticated techniques like NMR and mass spectrometry unravel molecular connectivity and exact mass, the humble yet powerful method of elemental analysis provides the most fundamental truth: the empirical formula.

This guide offers an in-depth, experience-driven perspective on leveraging elemental analysis to verify the structure and purity of 2,6-diaminofluorenone. We will move beyond a simple recitation of steps to explore the causality behind the protocol, establishing a self-validating system that ensures the trustworthiness of your results.

The Unquestionable 'Why': Elemental Analysis in the Hierarchy of Structural Elucidation

Before delving into the protocol, it's crucial to understand the unique and complementary role of elemental analysis. Spectroscopic methods are indispensable; ¹H and ¹³C NMR map the carbon-hydrogen framework, and high-resolution mass spectrometry provides an exquisitely precise molecular weight. However, these techniques primarily determine structure and are less effective at assessing purity against non-spectroscopically active impurities like residual solvents or inorganic salts.

Elemental analysis, by contrast, directly quantifies the mass percentages of core elements—typically carbon (C), hydrogen (H), and nitrogen (N).[1][2] This quantitative data serves two primary purposes:

  • Confirmation of the Empirical Formula : It verifies the simplest whole-number ratio of atoms in the compound.[3]

  • Assessment of Purity : Any significant deviation from the theoretical percentages points to the presence of impurities.[4][5]

Think of it this way: NMR and MS tell you the architectural blueprint of the house, but elemental analysis tells you if it's built with the right materials in the correct proportions. For this reason, many leading chemistry journals require elemental analysis data, with results typically needing to fall within ±0.4% of the calculated theoretical values to be considered acceptable proof of purity for a new small molecule.[6][7]

Theoretical Composition: The Benchmark for 2,6-Diaminofluorenone

The first step in any elemental analysis is to calculate the theoretical or expected elemental composition from the proposed molecular formula.[4] For 2,6-diaminofluorenone, the formula is C₁₃H₁₀N₂O .

  • Molecular Weight Calculation:

    • Carbon (C): 13 atoms × 12.011 u = 156.143 u

    • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

    • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

    • Oxygen (O): 1 atom × 15.999 u = 15.999 u

    • Total Molecular Weight: 210.236 u

  • Theoretical Mass Percentages:

    • %C = (156.143 / 210.236) × 100 = 74.27%

    • %H = (10.080 / 210.236) × 100 = 4.79%

    • %N = (28.014 / 210.236) × 100 = 13.32%

These calculated values are the gold standard against which our experimental results will be judged.

Experimental Protocol: A Self-Validating Combustion Analysis Workflow

The most common, reliable, and cost-effective method for determining the CHN content of organic compounds is high-temperature combustion analysis.[8][9][10][11] The entire process is a closed, self-validating system designed to ensure accuracy and precision from sample preparation to final data output.

Core Principle: The Dumas Method

The technique involves the complete and instantaneous combustion of a precisely weighed sample in an oxygen-rich environment.[8] This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂). These resultant gases are then separated and measured by a detector, allowing for the calculation of the original elemental percentages.[3]

Detailed Step-by-Step Methodology
  • Sample Preparation (The Purity Prerequisite):

    • Action: Ensure the 2,6-diaminofluorenone sample is of the highest possible purity, having been thoroughly purified (e.g., by recrystallization or chromatography) and dried under high vacuum to remove all traces of solvent and water.

    • Causality: This is the most critical step. Elemental analysis is a bulk technique; any impurity will contribute to the final percentages. Residual ethyl acetate (C₄H₈O₂) will artificially inflate carbon and hydrogen readings, while absorbed atmospheric water (H₂O) will inflate the hydrogen value. The sample must be a homogenous representation of the target compound.

  • Instrument Calibration (Establishing Trust):

    • Action: Before analyzing the sample, calibrate the elemental analyzer using a certified, ultra-pure organic standard with a precisely known CHN composition (e.g., Acetanilide).

    • Causality: This step validates the entire instrument's performance—the furnace temperature, the gas flows, and the detector response. By analyzing a known standard and confirming the results are within the accepted specifications, you establish a trusted baseline, ensuring that any deviations seen in your test sample are due to the sample itself, not the instrument.

  • Precise Weighing (The Quantitative Foundation):

    • Action: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried 2,6-diaminofluorenone into a tin capsule. Record the weight with maximum precision.

    • Causality: Since the final results are reported as a percentage of the total mass, the accuracy of this initial weight is paramount.[11] A small error in weighing will propagate through all subsequent calculations, leading to skewed and unreliable data.

  • Automated Combustion and Analysis:

    • Action: The encapsulated sample is introduced into the combustion furnace of the elemental analyzer, which is maintained at ~900-1000°C.[3] A pulse of pure oxygen triggers complete combustion.

    • Process Flow:

      • The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is swept by a helium carrier gas through a reduction tube (often containing copper) to remove excess oxygen and convert any nitrogen oxides (NOₓ) to N₂.

      • The gas stream then passes through a series of traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.

      • Finally, the concentration of each separated gas is measured by a thermal conductivity detector (TCD).[9] The instrument's software integrates these signals and, using the initial sample weight, calculates the final %C, %H, and %N values.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Validation cluster_analysis 2. Automated Analysis cluster_output 3. Data Output Sample Pure, Dry Sample (2,6-Diaminofluorenone) Balance Microbalance Weighing (1-3 mg in Tin Capsule) Sample->Balance Precise Sample Mass Standard Certified Standard (e.g., Acetanilide) Standard->Balance Instrument Calibration Analyzer Elemental Analyzer Balance->Analyzer Combustion High-Temp Combustion (~1000°C in O₂) Analyzer->Combustion Reduction Reduction Tube (Excess O₂ removal, NOₓ → N₂) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Data Raw Detector Signals Detection->Data Calc Software Calculation (vs. initial mass) Data->Calc Result Final Report (%C, %H, %N) Calc->Result

Caption: Workflow for verifying chemical structure via combustion analysis.

Data Interpretation: Comparing Theory with Reality

The ultimate test is the comparison of the experimental data with the theoretical values. The results should be presented clearly for objective evaluation.

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data for C₁₃H₁₀N₂O

ElementTheoretical Mass %Experimental Mass % (Run 1)Experimental Mass % (Run 2)Deviation (Average)
Carbon (C)74.27%74.15%74.21%-0.09%
Hydrogen (H)4.79%4.85%4.81%+0.04%
Nitrogen (N)13.32%13.28%13.36%0.00%
Analysis of Results
  • Troubleshooting Deviations:

    • If %H were consistently >5.0%: This would be a red flag for the presence of water. The sample would need to be dried more rigorously and re-analyzed.

    • If %C and %H were high and %N low: This could indicate contamination with a nitrogen-free organic solvent used during purification.

    • If all values are low: This often points to the presence of an inorganic impurity (e.g., silica gel from chromatography, catalyst residue) which contains no C, H, or N, thus suppressing the percentages of the elements being measured.

Conclusion

While modern spectroscopic techniques provide a detailed picture of molecular architecture, elemental analysis remains an indispensable, cost-effective, and robust tool for the fundamental verification of a chemical substance.[10][11] For researchers in drug development, it serves as a critical quality control checkpoint, providing unambiguous, quantitative data that confirms both the empirical formula and the purity of a target molecule like 2,6-diaminofluorenone. By following a self-validating protocol that emphasizes sample integrity and instrument calibration, scientists can generate trustworthy data that forms a solid foundation for all further investigation.

References

  • Title: Combustion analysis. Source: Wikipedia. URL: [Link]

  • Title: All About Combustion Analysis. Source: Infinita Lab. URL: [Link]

  • Title: Combustion analysis Definition. Source: Fiveable. URL: [Link]

  • Title: Elemental analysis: operation & applications. Source: Elementar. URL: [Link]

  • Title: How to Determine the Purity of a Substance using Elemental Analysis. Source: Study.com. URL: [Link]

  • Title: Analyzing the purity of a mixture (worked example). Source: Khan Academy. URL: [Link]

  • Title: Elemental analysis. Source: Wikipedia. URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations. Source: Inorganic Chemistry Frontiers, RSC Publishing. URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science. URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds. Source: AZoM (AZoMaterials). URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,6-Diamino-9h-fluoren-9-one: A Protocol for Safety and Containment

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of powdered compounds, such as 2,6-Diamino-9h-fluoren-9-one, pres...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of powdered compounds, such as 2,6-Diamino-9h-fluoren-9-one, presents a specific set of challenges, primarily centered around inhalation risks and dermal exposure. This guide provides a comprehensive operational plan, grounded in established safety protocols, to ensure the protection of laboratory personnel and the integrity of your research. The procedures outlined here are designed to be a self-validating system, where each step logically reinforces the next, from preparation to disposal.

Hazard Assessment: Understanding the Risks

Before any handling begins, a thorough understanding of the compound's hazard profile is essential. While a complete toxicological profile for 2,6-Diamino-9h-fluoren-9-one may be limited, data from structurally similar compounds, like 2,7-Diamino-9-fluorenone and 9H-Fluoren-9-one, provide a strong basis for our safety assessment. The primary hazards are associated with its physical form as a powder and its chemical properties.

The key GHS (Globally Harmonized System) classifications we must address are:

  • Skin Irritation : Direct contact can cause irritation.[1][2]

  • Serious Eye Irritation : The compound is a significant eye irritant.[1][2][3]

  • Respiratory Irritation : Inhalation of the fine dust can irritate the respiratory tract.[1]

  • Aquatic Toxicity : The compound is recognized as being toxic to aquatic life with long-lasting effects.[3]

The most immediate operational risk is the generation of airborne dust during handling, which can lead to inhalation, eye contact, and widespread contamination of surfaces.[4][5][6] Therefore, all procedures must be designed to minimize or eliminate dust formation.

Table 1: Hazard Identification for 2,6-Diamino-9h-fluoren-9-one and Analogues

Hazard StatementGHS ClassificationPrimary Route of ExposureSource
H315: Causes skin irritationSkin Irritant (Category 2)Dermal[1][2]
H319: Causes serious eye irritationEye Irritant (Category 2A)Ocular[1][2][3]
H335: May cause respiratory irritationSTOT - SE (Category 3)Inhalation[1]
H411: Toxic to aquatic life with long lasting effectsAquatic Hazard (Chronic, Cat 2)Environmental Release[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and is dictated by the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection : Due to the serious eye irritation hazard, standard safety glasses are insufficient. Tightly-fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against fine airborne particulates.[1][5] For tasks with a higher risk of splashing, such as preparing solutions or cleaning spills, a face shield worn over safety goggles is required.[3]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile rubber gloves are recommended.[3] Always inspect gloves for tears or punctures before use.[5] Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[5]

    • Lab Coat/Gown : A clean, buttoned lab coat is required. For larger quantities or tasks with a high potential for contamination, impervious clothing or a disposable gown should be used.[1][7]

  • Respiratory Protection : Because the primary risk is inhalation of the powder, respiratory protection is critical, especially when handling the substance outside of a certified containment system.

    • For Weighing/Handling : A NIOSH-approved N95 or P2 filter-type respirator is the minimum requirement for handling small quantities where dust may be generated.[5]

    • For Spills or High-Energy Operations : If exposure limits are exceeded or significant dust is generated, a full-face respirator should be used.[1]

Table 2: Required PPE for Handling 2,6-Diamino-9h-fluoren-9-one

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (in fume hood)Tightly-fitting safety gogglesNitrile glovesLab coatN95/P2 respirator
Preparing SolutionsGoggles and Face shieldNitrile glovesLab coatN95/P2 respirator
Spill CleanupGoggles and Face shieldHeavy-duty nitrile glovesDisposable gownFull-face respirator
General Lab Operations (not handling)Safety glasses with side shieldsN/ALab coatN/A

Operational Protocol: A Step-by-Step Guide

This protocol covers the entire lifecycle of the compound within the laboratory, ensuring safety at every stage. Adherence to these steps is critical for minimizing exposure and preventing contamination.

3.1. Preparation and Engineering Controls

  • Designated Area : All handling of solid 2,6-Diamino-9h-fluoren-9-one must occur in a designated area, such as a certified chemical fume hood or a powder containment hood. This is the most critical engineering control for preventing respiratory exposure.[5]

  • Verify Ventilation : Before starting, ensure the fume hood is functioning correctly (check the airflow monitor).

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and place them inside the hood before introducing the chemical. This minimizes air turbulence.

  • Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[8][9]

3.2. Weighing and Handling the Solid Compound

  • Don PPE : Put on all required PPE as specified in Table 2 before entering the designated handling area.

  • Minimize Dust : Open the container slowly inside the hood. Use a clean spatula to gently scoop the powder. Avoid tapping or dropping the spatula, which can aerosolize the fine powder.

  • Transfer : Carefully transfer the powder to a tared weigh boat or receiving vessel.

  • Close Container : Immediately and securely close the primary container.

  • Clean Tools : Clean the spatula and any other tools used within the hood using a cloth dampened with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

3.3. Emergency Procedure: Small Spill Containment

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or outside of a containment device, evacuate the immediate area.[1]

  • Don Appropriate PPE : For spill cleanup, upgrade PPE to include a face shield and a higher level of respiratory protection if necessary.[1]

  • Contain the Spill : Do NOT dry sweep, as this will generate dust. Gently cover the spill with a damp paper towel to avoid making the powder airborne.[10]

  • Clean Up : Carefully wipe up the contained spill from the outside in. Place the contaminated towels and any other materials into a sealed bag for hazardous waste disposal.[3][5]

  • Decontaminate Area : Wash the spill site thoroughly once the material is removed.[10]

3.4. Decontamination and Waste Disposal

  • Waste Streams : Establish two separate, clearly labeled waste containers: one for solid chemical waste and one for contaminated disposables (gloves, weigh boats, paper towels).

  • Solid Waste : Collect all excess 2,6-Diamino-9h-fluoren-9-one and place it in a sealed, labeled hazardous waste container.[6]

  • Contaminated PPE and Disposables : All disposable items that have come into contact with the chemical must be considered contaminated. Place them in a sealed plastic bag and then into the designated solid hazardous waste stream.[5] Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

  • Container Disposal : Empty containers should be handled as the product itself and disposed of as hazardous waste.[6] Do not mix with other waste.[6]

  • Final Disposal : All waste must be disposed of through a licensed disposal company, following all local, state, and federal regulations.[5][6]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations to ensure a safe and contained process from start to finish.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Prepare Work Area (Fume Hood Verification) don_ppe Don Required PPE (Goggles, Gloves, Lab Coat, N95) prep_area->don_ppe handle_chem Handle Chemical (Weighing & Transfer) don_ppe->handle_chem spill Spill Occurs? handle_chem->spill spill_protocol Execute Spill Protocol spill->spill_protocol Yes decon_area Decontaminate Work Area & Tools spill->decon_area No spill_protocol->decon_area dispose_waste Segregate & Dispose of Waste (Chemical & Contaminated PPE) decon_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end_op End Operation doff_ppe->end_op start Start start->prep_area

Caption: Workflow for the safe handling of 2,6-Diamino-9h-fluoren-9-one.

This comprehensive guide provides the necessary framework for safely incorporating 2,6-Diamino-9h-fluoren-9-one into your research workflow. By understanding the hazards, utilizing the correct PPE, and adhering to the operational and disposal protocols, you build a culture of safety that protects both the scientist and the science.

References

  • Echemi. 9H-Fluoren-9-one, hydrazone SDS, 13629-22-6 Safety Data Sheets.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-12-23).
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  • Center for Chemical Process Safety. Table of contents for Guidelines for safe handling of powders and bulk solids. AIChE.
  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. (2022-06-10).
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  • BulkInside. Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025-01-31).
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  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022-03-29).
  • ChemicalBook. 2,7-DIAMINO-9-FLUORENONE | 2915-84-6.
  • Harper College. 9-Fluorenone Safety Data Sheet. (2015-06-09).
  • Vigour Med Store. Personal Protective Equipment (PPE).
  • Moodle@Units. 9-Fluorenone Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 9-Fluorenone, 99+% (gc).
  • Fisher Scientific. 9-Fluorenone; 9H-Fluoren-9-one - SAFETY DATA SHEET. (2019-10-30).
  • Flinn Scientific. Fluorenone SDS (Safety Data Sheet). (2015-01-20).

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